2-Trifluoromethyl-2'-methoxychalcone
Descripción
Propiedades
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-22-16-9-5-3-7-13(16)15(21)11-10-12-6-2-4-8-14(12)17(18,19)20/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZOPPCXQXPRKH-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 2-Trifluoromethyl-2'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-2'-methoxychalcone is a synthetic derivative of chalcone (B49325), a class of organic compounds belonging to the flavonoid family. This particular derivative has garnered significant interest in the scientific community, primarily for its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress, making its activators promising therapeutic agents for a variety of diseases. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to assist researchers in its preparation and analysis.
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction between an appropriately substituted benzaldehyde (B42025) and an acetophenone. In this case, the precursors are 2-(trifluoromethyl)benzaldehyde (B1295035) and 2'-methoxyacetophenone (B1218423).
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on established Claisen-Schmidt condensation procedures.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
2'-Methoxyacetophenone
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, dilute)
-
Distilled water
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 2-(trifluoromethyl)benzaldehyde and 2'-methoxyacetophenone in a suitable volume of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (typically 10-20 mol%).
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following tables summarize the key physicochemical and spectral data for this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₃F₃O₂ |
| Molecular Weight | 306.28 g/mol |
| CAS Number | 1309371-03-6 |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Soluble in DMF (14 mg/ml), DMSO (5 mg/ml), and Ethanol (11 mg/ml).[4][5][6] |
| UV-Vis (λmax) | 219, 288 nm[4][5][6] |
Spectral Data
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show signals corresponding to the aromatic protons on both phenyl rings, the vinylic protons of the α,β-unsaturated system, and the methoxy (B1213986) group protons.
-
The vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.
-
The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
The aromatic protons will appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show distinct signals for each of the 17 carbon atoms in the molecule.
-
The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically around 190 ppm.
-
The carbons of the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.
-
The methoxy carbon will appear around 55-60 ppm.
-
The remaining aromatic and vinylic carbons will appear in the region of approximately 110-160 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
A strong absorption band corresponding to the C=O stretching of the α,β-unsaturated ketone is expected around 1650-1670 cm⁻¹.
-
Bands corresponding to C=C stretching of the aromatic rings and the vinylic group will be observed in the 1450-1600 cm⁻¹ region.
-
The C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.
-
Strong C-F stretching bands for the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 306.28).
-
Fragmentation patterns characteristic of chalcones would be expected, including cleavage at the α,β-unsaturated ketone system.
Signaling Pathway Activation
As mentioned, this compound is a potent activator of the Nrf2 signaling pathway. This pathway plays a crucial role in cellular protection against oxidative stress.
Caption: Simplified Nrf2 signaling pathway activation by this compound.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Electrophilic compounds like this compound can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a battery of antioxidant and detoxification enzymes.[1][2]
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The Claisen-Schmidt condensation provides a reliable method for its preparation from commercially available precursors. Proper characterization using a combination of spectroscopic techniques is essential to confirm the structure and purity of the final product. The potent Nrf2 activating properties of this chalcone derivative make it a valuable tool for research in oxidative stress-related diseases and a potential lead compound for drug development.
References
- 1. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
Mechanism of Action of 2-Trifluoromethyl-2'-methoxychalcone as an Nrf2 Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism of action of 2-Trifluoromethyl-2'-methoxychalcone, a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This chalcone (B49325) derivative has demonstrated significant efficacy in upregulating the expression of cytoprotective genes both in vitro and in vivo. The primary mechanism involves the non-redox-dependent derepression of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This guide provides a comprehensive overview of the signaling pathway, quantitative data on its efficacy, and detailed experimental protocols for key assays.
Introduction to the Nrf2-Keap1 Signaling Pathway
The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation[1]. Upon exposure to inducers, such as this compound, this interaction is disrupted. Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcriptional activation of a battery of cytoprotective genes, including those involved in antioxidant synthesis and detoxification[2][3][4].
Mechanism of Action of this compound
This compound is a potent Nrf2 activator.[3][4][5][6] Its mechanism of action is believed to be independent of the generation of reactive oxygen species (ROS) or alterations in the cellular redox status.[3][4][6][7] The prevailing hypothesis is that, as a Michael acceptor, the α,β-unsaturated carbonyl moiety of the chalcone directly interacts with specific, highly reactive cysteine residues on the Keap1 protein.[2][8] This covalent modification is thought to induce a conformational change in Keap1, leading to the release of Nrf2 and its subsequent activation of the ARE pathway. While the specific cysteine residues on Keap1 targeted by this chalcone have not been definitively identified, key sensor cysteines such as C151, C273, and C288 are known to be susceptible to modification by other electrophilic Nrf2 activators.[9][10][11]
Signaling Pathway Diagram
Quantitative Data
The efficacy of this compound as an Nrf2 activator has been quantified in both in vitro and in vivo models. The data is summarized in the tables below.
Table 1: In Vitro Nrf2 Activation
| Cell Line | Treatment | Concentration | Target Gene | Fold Induction (vs. Vehicle) | Reference |
| Human Bronchial Epithelial Cells (Beas-2B) | This compound | 10 µM | GCLM | Marked Increase | [Cayman Chemical] |
| Human Bronchial Epithelial Cells (Beas-2B) | This compound | 10 µM | NQO1 | Marked Increase | [Cayman Chemical] |
| Stably transfected Beas-2B cells (NQO1-ARE) | This compound | Concentration-dependent | Luciferase | Significant Increase | [5] |
Table 2: In Vivo Nrf2 Activation
| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Induction (vs. Vehicle) | Reference |
| C57BL/6 Mice | This compound | 50 mg/kg (single dose) | Small Intestine | GCLM | 6-fold | [5] |
| C57BL/6 Mice | This compound | 50 mg/kg (single dose) | Small Intestine | NQO1 | 10-fold | [5] |
Table 3: Comparative In Vivo Efficacy
| Animal Model | Treatment | Dosage | Tissue | Target Gene | Fold Induction (vs. Sulforaphane) | Reference |
| C57BL/6 Mice | This compound | 50 mg/kg | Small Intestine | GCLM | 3-fold higher | [5] |
| C57BL/6 Mice | This compound | 50 mg/kg | Small Intestine | NQO1 | 5-fold higher | [5] |
Experimental Protocols
The following are representative protocols for assessing the Nrf2-activating potential of this compound.
In Vitro Nrf2 Activation Assay
Objective: To determine the ability of this compound to induce the expression of Nrf2-target genes in human bronchial epithelial cells.
Materials:
-
Human bronchial epithelial cell line (e.g., Beas-2B)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (GCLM, NQO1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture: Culture Beas-2B cells in appropriate flasks or plates until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for GCLM, NQO1, and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Experimental Workflow Diagram
In Vivo Nrf2 Activation Study
Objective: To evaluate the efficacy of orally administered this compound in activating Nrf2 in a mouse model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., corn oil)
-
Oral gavage needles
-
Tissue homogenization buffer and equipment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for mouse Gclm, Nqo1, and a housekeeping gene (e.g., Gapdh)
-
Real-time PCR instrument
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to the mice via oral gavage.
-
Tissue Collection: Euthanize the mice at a specified time point after dosing (e.g., 24 hours).
-
Tissue Processing: Harvest the small intestine, flush with cold PBS, and homogenize a section of the tissue in an appropriate buffer.
-
RNA Extraction, cDNA Synthesis, and qPCR: Follow the same procedures as described for the in vitro assay (steps 3-6) using the tissue homogenate.
Experimental Workflow Diagram
Conclusion
This compound is a robust activator of the Nrf2 signaling pathway, demonstrating significant potential for therapeutic applications in conditions associated with oxidative stress. Its mechanism, which appears to be independent of ROS generation and likely involves direct modification of Keap1, offers a targeted approach to upregulating cellular defense mechanisms. The quantitative data presented herein underscore its potency, surpassing that of the well-characterized Nrf2 activator sulforaphane (B1684495) in in vivo models. Further investigation into the precise molecular interactions with Keap1 will provide a more complete understanding of its mechanism and facilitate the development of next-generation Nrf2-based therapeutics.
References
- 1. Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. mdpi.com [mdpi.com]
- 9. Modification of Keap1 Cysteine Residues by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Frontiers | Nrf2 activation as target to implement therapeutic treatments [frontiersin.org]
The Ascendant Therapeutic Promise of Trifluoromethyl Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties. The strategic incorporation of a trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful approach in medicinal chemistry to enhance their therapeutic potential. The unique physicochemical properties of the CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, can significantly augment the biological activity of the parent chalcone molecule. This technical guide provides an in-depth exploration of the biological activities and therapeutic promise of trifluoromethyl chalcones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.
Biological Activities and Therapeutic Potential
Trifluoromethyl chalcones have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group can enhance the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore in chalcones, facilitating interactions with biological targets.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of trifluoromethyl chalcones against various cancer cell lines, including those resistant to conventional therapies.[1][2][3] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[1][4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative trifluoromethyl chalcones against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| YS71 | LNCaP (Prostate) | Dose-dependent antitumor effect | [1][6] |
| PC-3 (Prostate) | Dose-dependent antitumor effect | [1][6] | |
| DU145 (Prostate) | Dose-dependent antitumor effect | [1][6] | |
| Chalcone 5 | DU145 (Prostate) | < 0.2 | [2] |
| PC-3 (Prostate) | < 0.2 | [2] | |
| DU145/TxR (Docetaxel-resistant) | 0.14 - 0.28 | [2] | |
| PC-3/TxR (Docetaxel-resistant) | 0.14 - 0.28 | [2] | |
| 3'-(trifluoromethyl)chalcone | Hep-2 (Laryngeal Carcinoma) | Not specified (tested at 5-25 µg/mL) | [7] |
| B-16 (Melanoma) | Not specified (tested at 5-25 µg/mL) | [7] | |
| A549 (Lung Adenocarcinoma) | Not specified (tested at 5-25 µg/mL) | [7] | |
| Chalcone 4c | Hela (Cervical Cancer) | 0.025 | [8] |
| U937 (Leukemia) | 0.025 | [8] | |
| MGC-803 (Gastric Cancer) | 0.025 - 0.254 | [8] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a critical global health challenge. Trifluoromethyl chalcones have exhibited promising antibacterial and antifungal activities, positioning them as potential leads for the development of new antimicrobial agents.[9][10][11]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethyl chalcones against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus aureus | 15.6 | [12] |
| Candida parapsilosis | 15.6 - 31.25 | [13] | |
| Compound 14 | Staphylococcus aureus | 7.81 | [12] |
| Compound A3 | Staphylococcus aureus | 51 (µM) | [11] |
| Escherichia coli | More active than benzyl (B1604629) penicillin | [11] | |
| Proteus vulgaris | More active than benzyl penicillin | [11] | |
| Compound B3 | Staphylococcus aureus | 48 (µM) | [11] |
| Bacillus subtilis | 24 (µM) | [11] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to various diseases. Chalcones, including fluorinated derivatives, have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[6][14] They can inhibit the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory disorders.
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective potential of chalcones. A trifluoromethyl analog of verbenachalcone (B1252016) has been shown to promote neurite outgrowth and cell proliferation in neuronal cell lines.[13] Furthermore, chalcones have been investigated for their potential in neurodegenerative diseases like Parkinson's by modulating signaling pathways such as the AMP-activated protein kinase (AMPK) pathway.[15]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of trifluoromethyl chalcones.
Synthesis of Trifluoromethyl Chalcones (Claisen-Schmidt Condensation)
The Claisen-Schmidt condensation is a widely used and efficient method for the synthesis of chalcones.[16][17][18]
Materials and Reagents:
-
Substituted acetophenone (B1666503) (e.g., 4'-trifluoromethyl acetophenone)
-
Aromatic aldehyde
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol)
-
Stirring apparatus
-
Reaction vessel (e.g., round-bottom flask)
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Reactant Preparation: Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into ice-cold water to precipitate the crude chalcone.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified trifluoromethyl chalcone using techniques such as NMR, IR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][19][20][21]
Materials and Reagents:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Trifluoromethyl chalcone stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl chalcone for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Microdilution Method)
The microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][13][22][23]
Materials and Reagents:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for fungi)
-
96-well microtiter plates
-
Trifluoromethyl chalcone stock solutions
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., McFarland 0.5 standard)
-
Incubator
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the trifluoromethyl chalcone in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of trifluoromethyl chalcones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Apoptosis Induction
A primary mechanism of the anticancer activity of trifluoromethyl chalcones is the induction of apoptosis, or programmed cell death.[4][6][24][25]
Trifluoromethyl chalcones can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This involves the upregulation of death receptors like TRAIL, DR4, and DR5, leading to the activation of caspase-8. They can also induce mitochondrial dysfunction, resulting in the release of cytochrome c and the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave key cellular substrates like PARP, ultimately leading to apoptotic cell death.[6][25]
Modulation of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer.[4][10][12][26] Chalcones have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory and anticancer effects.
References
- 1. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. benchchem.com [benchchem.com]
- 15. Neuroprotective Role of Transchalcone in Parkinson's Disease through AMP-activated Protein Kinase-mediated Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sapub.org [sapub.org]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
An In-depth Technical Guide on the Discovery and Structure Elucidation of Novel Methoxychalcone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chalcones are a class of naturally occurring polyphenolic compounds belonging to the flavonoid family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Their simple chemical nature makes them readily synthesizable, and they exhibit a wide spectrum of promising biological activities. Methoxychalcone derivatives, which feature one or more methoxy (B1213986) (-OCH3) groups on their aromatic rings, have garnered significant attention in medicinal chemistry. These substitutions can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, often enhancing their therapeutic potential.
This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, and detailed structure elucidation of novel methoxychalcone derivatives. It includes experimental protocols, data presentation standards, and visualizations of key workflows and biological signaling pathways.
Synthesis of Methoxychalcone Derivatives
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general and reliable method for synthesizing a methoxychalcone derivative.
Materials:
-
Substituted 2'-hydroxyacetophenone (B8834) (or other acetophenone derivative)
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (B145695) or Isopropyl Alcohol (IPA)
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 0.05 mol) of the substituted acetophenone and the appropriate benzaldehyde in a suitable solvent like ethanol or IPA (approx. 50 mL).
-
Reaction Initiation: Cool the mixture in an ice bath to 0°C with continuous stirring. Slowly add a 40% aqueous solution of NaOH (approx. 20 mL) to the mixture.
-
Reaction Progression: Maintain the reaction at a low temperature (0-25°C) and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate.
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the solution with dilute HCl to a pH of approximately 2-3 to precipitate the chalcone (B49325).
-
Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals. Dry the purified product in a desiccator.
Structure Elucidation
Unambiguous confirmation of the chemical structure of a newly synthesized compound is critical. A combination of spectroscopic and analytical techniques is employed for this purpose.
Experimental Protocols for Structural Analysis
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is indispensable for determining the carbon-hydrogen framework of a molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified methoxychalcone.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (400 MHz or higher spectrometer recommended):
-
¹H NMR: Acquire a standard proton spectrum to identify the chemical shift, integration (number of protons), and multiplicity (splitting pattern) of all protons. For chalcones, the vinylic protons (H-α and H-β) typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming a trans configuration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon atoms. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. The carbonyl carbon is a key signal, typically appearing downfield (δ ≈ 187-197 ppm).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the molecule.
-
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS confirms the molecular weight and provides information about the fragmentation pattern, further validating the structure.
-
Sample Preparation:
-
Prepare a stock solution of the purified chalcone (e.g., 1 mg/mL) in methanol (B129727) or acetonitrile.
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Acquisition:
-
LC Separation: Inject the sample onto a suitable HPLC column (e.g., C18) to separate the compound from any minor impurities.
-
MS Analysis: Analyze the eluent using a mass spectrometer, typically with an electrospray ionization (ESI) source in positive or negative ion mode. This provides the exact mass of the parent ion ([M+H]⁺ or [M-H]⁻), which should match the calculated molecular weight of the proposed structure.
-
MS/MS Analysis: Perform tandem mass spectrometry on the parent ion to induce fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and helps confirm its structure.
-
Protocol 3: X-ray Crystallography This technique provides the definitive three-dimensional atomic arrangement of a molecule in its crystalline state.
-
Crystal Growth: Grow single crystals of the purified methoxychalcone suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
Maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam (e.g., Mo Kα).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model to determine precise bond lengths, bond angles, and torsion angles. The final refined structure provides unambiguous proof of the compound's constitution and stereochemistry.
-
Biological Activities and Signaling Pathways
Methoxychalcone derivatives exhibit a remarkable range of biological activities, primarily attributed to their ability to modulate key cellular signaling pathways.
Data Presentation
The biological efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), which are summarized below.
Table 1: Anticancer Activity of Selected Methoxychalcone Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 (Leukemia) | Apoptosis Induction | ~5.0 | |
| 4-Methoxychalcone Derivative (Compound 25) | MCF-7 (Breast) | Tubulin Polymerization Inhibition | 3.44 ± 0.19 | |
| 4-Methoxychalcone Derivative (Compound 25) | HepG2 (Liver) | Tubulin Polymerization Inhibition | 4.64 ± 0.23 | |
| 4-Methoxychalcone Derivative (Compound 25) | HCT116 (Colon) | Tubulin Polymerization Inhibition | 6.31 ± 0.27 | |
| Trimethoxy Derivative (Compound 61) | HepG2 (Liver) | Anticancer | 1.62 | |
| Trimethoxy Derivative (Compound 61) | MCF-7 (Breast) | Anticancer | 1.88 |
Table 2: Anti-inflammatory Activity of Selected Methoxychalcone Derivatives
| Compound | Cell Line | Target | IC₅₀ (µM) / Inhibition | Reference |
| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | RAW 264.7 | NO Production | Potent Inhibition at 2.5-20 µM | |
| 2-Hydroxy-4'-methoxychalcone (AN07) | RAW 264.7 | iNOS, COX-2 | Significant Amelioration | |
| Paratocarpin E | Murine Microglial BV-2 | NO Production | 10.33–18.18 |
Key Signaling Pathways
1. Anti-inflammatory Pathway: NF-κB Inhibition Lipopolysaccharide (LPS), a component of bacterial cell walls, can trigger a strong inflammatory response in macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that activates the transcription factor NF-κB. Activated NF-κB then promotes the expression of pro-inflammatory mediators like iNOS, COX-2, and various cytokines. Several methoxychalcone derivatives exert their anti-inflammatory effects by inhibiting this pathway.
physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (solubility, stability)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Trifluoromethyl-2'-methoxychalcone (CAS: 1309371-03-6), a potent activator of the Nrf2 signaling pathway with significant potential in therapeutic research.[1][2][3][4] This document details the solubility and stability of the compound, presenting quantitative data in structured tables and outlining detailed experimental protocols for their determination. Furthermore, this guide includes a visualization of the compound's mechanism of action within the Keap1-Nrf2 signaling pathway, rendered using the DOT language for Graphviz.
Introduction
This compound is a synthetic chalcone (B49325) derivative that has garnered interest for its potent biological activity.[3] Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular derivative is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Understanding the physicochemical properties of this compound, such as its solubility and stability, is paramount for its effective use in preclinical and clinical research, informing formulation development, and ensuring the reliability of experimental outcomes.
General Properties
| Property | Value | Reference |
| Chemical Name | (E)-1-(2-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | [1][2][5][6] |
| CAS Number | 1309371-03-6 | [1][2][6][7] |
| Molecular Formula | C17H13F3O2 | [1][5][6][7] |
| Molecular Weight | 306.3 g/mol | [1][2][7] |
| Purity | ≥98% | [1][2][7] |
| Appearance | Typically supplied as a solution in methyl acetate (B1210297) or acetate | [1][2][7][8] |
| UV max (λmax) | 219, 288 nm | [1][2] |
Solubility
The solubility of a compound is a critical parameter for its biological activity and formulation. The solubility of this compound has been determined in several common organic solvents and a buffered aqueous solution.
Quantitative Solubility Data
| Solvent | Solubility |
| Dimethylformamide (DMF) | 14 mg/mL[1][7][8] |
| Ethanol | ≤11 mg/mL[7][8] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL[1][7][8] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, DMF, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC-UV system
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved material settle.
-
Centrifuge the samples to further separate the saturated solution from the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Calculate the solubility in mg/mL.
Stability
The chemical stability of a compound is crucial for its storage, handling, and use in long-term studies.
Stability Data
| Condition | Stability |
| Storage at -20°C | ≥ 2 years[2] |
Experimental Protocol for Stability Assessment (Accelerated Stability Study)
Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Glass vials with appropriate closures
-
HPLC-UV system
Procedure:
-
Prepare multiple samples of this compound in the desired formulation or as a solid.
-
Place the samples in stability chambers set to accelerated conditions (e.g., 40°C / 75% relative humidity).
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC-UV method.
-
Compare the results to the initial sample (time 0) to determine the extent of degradation.
-
A significant change is typically defined as a greater than 5% loss of the initial assay value or the formation of significant degradation products.
Mechanism of Action: Nrf2 Pathway Activation
This compound is an electrophilic compound that activates the Nrf2 pathway.[1][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Chalcones, acting as Michael acceptors, can covalently modify specific cysteine residues on Keap1.[2][7] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[2][5]
Conclusion
This technical guide provides essential physicochemical data and experimental protocols for this compound. The summarized solubility and stability information, along with the detailed mechanism of Nrf2 pathway activation, will be a valuable resource for researchers in the fields of pharmacology, drug discovery, and molecular biology. Adherence to the provided protocols will ensure consistent and reliable experimental outcomes.
References
- 1. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 3. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular mechanism activating Nrf2-Keap1 pathway in regulation of adaptive response to electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Capacity of 2-Trifluoromethyl-2'-methoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of 2-Trifluoromethyl-2'-methoxychalcone. While direct free-radical scavenging data for this specific chalcone (B49325) is not extensively available in current literature, this document synthesizes information on its potent activity as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key endogenous antioxidant response mechanism. To provide a broader context, a comparative analysis of the direct antioxidant activity of structurally related chalcone derivatives is presented through data from common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. Detailed experimental protocols for these assays and for assessing Nrf2 activation are provided to facilitate further research.
Introduction to this compound
This compound, with the chemical formula C₁₇H₁₃F₃O₂, is a synthetic chalcone derivative that has garnered interest for its potential therapeutic properties. Chalcones, in general, are a class of organic compounds characterized by an open-chain flavonoid structure, which have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The antioxidant properties of chalcones are often attributed to their ability to scavenge free radicals directly or to modulate cellular antioxidant defense systems.
For this compound, the primary mechanism of antioxidant action identified in the literature is the potent activation of the Nrf2 signaling pathway.
Primary Antioxidant Mechanism: Nrf2 Pathway Activation
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. Upon exposure to inducers, such as this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM).
In vitro and in vivo studies have demonstrated that this compound is a potent activator of this pathway. Treatment of human lung epithelial cells with this compound led to a significant increase in the expression of Nrf2-dependent antioxidant genes.
The Trifluoromethyl Group: A Key Player in Enhancing the Bioactivity of Chalcones
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the chalcone (B49325) scaffold has emerged as a powerful tool in medicinal chemistry, significantly enhancing the therapeutic potential of this versatile class of compounds. This guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the anticancer, antimicrobial, and anti-inflammatory properties of chalcones, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction: The Significance of the Trifluoromethyl Group
The trifluoromethyl group, owing to its unique electronic properties, has a profound impact on the bioactivity of organic molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically alter the pharmacokinetic and pharmacodynamic profile of a parent compound. In the context of chalcones—a class of aromatic ketones characterized by a three-carbon α,β-unsaturated carbonyl system—the introduction of a CF3 group has been shown to potentiate their inherent biological activities, making them promising candidates for drug development.
Anticancer Activity of Trifluoromethylated Chalcones
The introduction of a trifluoromethyl group has been demonstrated to significantly enhance the anticancer potency of chalcones. Numerous studies have reported that trifluoromethylated chalcones exhibit potent cytotoxic effects against a wide range of cancer cell lines, often with greater efficacy than their non-fluorinated counterparts.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the in vitro anticancer activity of various trifluoromethylated chalcones, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| α-CF3 Chalcone 2 | 4-NO2 on Ring B | DU145 (Prostate) | <0.2 | [1] |
| PC-3 (Prostate) | <0.2 | [1] | ||
| α-CF3 Chalcone 5 | 3,4-difluoro on Ring B | DU145 (Prostate) | <0.2 | [1] |
| PC-3 (Prostate) | <0.2 | [1] | ||
| DU145/TxR (Docetaxel-resistant) | 0.14 | [1] | ||
| PC-3/TxR (Docetaxel-resistant) | 0.28 | [1] | ||
| YS71 | 3,4-difluoro-α-trifluoromethyl | LNCaP (Prostate) | Dose-dependent inhibition | [2][3][4] |
| DU145 (Prostate) | Dose-dependent inhibition | [2][3][4] | ||
| PC-3 (Prostate) | Dose-dependent inhibition | [2][3][4] | ||
| Compound 13 | 2-CF3 on Ring B | S. aureus | 15.6 (µg/mL) | [5] |
| Compound 14 | 3-CF3 on Ring B | S. aureus | 7.81 (µg/mL) | [5] |
| 3'-(trifluoromethyl)chalcone | 3'-CF3 on Ring A | Hep-2 (Laryngeal Carcinoma) | - | [6] |
| B-16 (Melanoma) | - | [6] | ||
| A549 (Lung Adenocarcinoma) | - | [6] |
Mechanism of Action: Induction of Apoptosis
Trifluoromethylated chalcones often exert their anticancer effects by inducing programmed cell death, or apoptosis. This is typically mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro- and anti-apoptotic proteins.
Antimicrobial Activity of Trifluoromethylated Chalcones
The inclusion of a trifluoromethyl group has also been shown to enhance the antimicrobial properties of chalcones, rendering them effective against a range of pathogenic bacteria and fungi. The increased lipophilicity imparted by the CF3 group is thought to facilitate the penetration of microbial cell membranes.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The following table presents the Minimum Inhibitory Concentration (MIC) values of trifluoromethylated chalcones against various microbial strains.
| Compound Series | Substitution Pattern | Microbial Strain | MIC (µM) | Reference |
| Series A | 4'-(trifluoromethyl)phenyl with 3-indolyl | Staphylococcus aureus | 51 | [7] |
| Escherichia coli | - | [7] | ||
| Proteus vulgaris | - | [7] | ||
| Series B | 4'-(trifluoromethoxy)phenyl with 3-indolyl | Staphylococcus aureus | 48 | [7] |
| Bacillus subtilis | 24 | [7] | ||
| Escherichia coli | - | [7] | ||
| Proteus vulgaris | - | [7] | ||
| Compound 13 | 2,4,6-trimethoxy on Ring A, 2-CF3 on Ring B | Staphylococcus aureus | 15.6 (µg/mL) | [5] |
| Compound 14 | 2,4,6-trimethoxy on Ring A, 3-CF3 on Ring B | Staphylococcus aureus | 7.81 (µg/mL) | [5] |
Anti-inflammatory Activity of Trifluoromethylated Chalcones
Chalcones are known to possess anti-inflammatory properties, and the addition of a trifluoromethyl group is anticipated to modulate this activity. The primary mechanisms of anti-inflammatory action for chalcones involve the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and JNK. While specific quantitative data for the anti-inflammatory activity of trifluoromethylated chalcones is limited in the available literature, the general mechanisms are well-established for the chalcone scaffold.
Signaling Pathways in Inflammation
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethylated chalcones, as cited in the presented data.
Synthesis of Trifluoromethylated Chalcones
A common method for synthesizing the chalcone backbone is the Claisen-Schmidt condensation.[1][8][9][10]
-
Reactant Preparation: Dissolve equimolar amounts of an appropriately substituted acetophenone (B1666503) and an aromatic aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.
-
Catalyst Addition: While stirring at room temperature, slowly add a solution of a base catalyst (e.g., 10-20 mol% of NaOH or KOH in water or ethanol).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. The chalcone product will typically precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent like ethanol.
The trifluoromethyl group can be introduced at the α-position of the chalcone.[4][11][12]
-
Reactant Setup: In a reaction vessel, combine the synthesized chalcone, a copper(I) catalyst (e.g., CuI), and a trifluoromethylating agent such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni's reagent).
-
Solvent and Atmosphere: Add a suitable solvent like DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen).
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80 °C) and stir for the required duration.
-
Workup and Purification: After completion, the reaction mixture is typically concentrated and purified by column chromatography to isolate the α-trifluoromethylated chalcone.
Biological Assays
The MTT assay is a colorimetric method to assess cell viability.[6][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated chalcone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the trifluoromethylated chalcone in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[10][14][15]
-
Animal Grouping: Divide the animals (typically rats or mice) into control and treatment groups.
-
Compound Administration: Administer the trifluoromethylated chalcone or a reference drug (e.g., indomethacin) to the treatment groups, usually orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject a phlogistic agent (e.g., carrageenan) into the plantar surface of the hind paw of each animal to induce edema.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Conclusion
The incorporation of a trifluoromethyl group into the chalcone framework represents a highly effective strategy for enhancing its bioactivity. The resulting trifluoromethylated chalcones have demonstrated significant potential as anticancer and antimicrobial agents, with evidence suggesting their utility as anti-inflammatory compounds as well. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules for therapeutic applications.
References
- 1. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - Mittal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [genescells.ru]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selected Indian Medicinal Plants Exhibit Anti-Inflammatory Activity by Modulating Pro-Inflammatory Cytokines In Vitro and in Carrageenan-Induced Rat Paw Edema - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential: A Technical Guide to the Preliminary Cytotoxicity Screening of 2-Trifluoromethyl-2'-methoxychalcone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative with potential applications in oncology. While extensive cancer cell line screening data for this specific compound is not widely published, this document consolidates the known mechanistic insights, provides detailed experimental protocols for cytotoxicity evaluation based on established methods for analogous compounds, and presents contextual data from structurally related chalcones.
Introduction: The Promise of Chalcones in Oncology
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are precursors to flavonoids and are abundant in various edible plants.[1] The unique chemical architecture of chalcones has drawn significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Synthetic chalcone derivatives are being extensively explored as they offer the potential for enhanced potency and targeted activity against cancer cells.[1]
This compound is a novel synthetic chalcone derivative. While its broad-spectrum cytotoxic activity against a wide array of cancer cell lines is still under investigation, it has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5] This pathway is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress.[3]
Mechanism of Action: Nrf2 Pathway Activation
The primary reported mechanism of action for this compound is the activation of the Nrf2 pathway.[3][4][5] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative or electrophilic stress, or induction by small molecules like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes. This leads to the upregulation of Phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Glutamate-Cysteine Ligase Modifier Subunit (GCLM).[3][4] Studies have shown that treatment of human bronchial epithelial cells with 10 μM this compound resulted in a significant increase in the expression of NQO1 and GCLM.[4] Furthermore, in vivo studies in mice demonstrated that a 50 mg/kg dose of the compound led to a 4.5-fold and 4.6-fold increase in the expression of GCLM and NQO1, respectively, in the small intestine.[4]
The activation of the Nrf2 pathway by this chalcone derivative has been shown to be independent of the generation of reactive oxygen species.[3]
Quantitative Cytotoxicity Data
While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table presents data for other structurally related chalcone derivatives. This information is intended to provide a comparative context for the potential cytotoxic potency of this class of compounds.
Disclaimer: The data in this table is for structurally related chalcone derivatives and NOT for this compound. This information is for illustrative purposes only.
| Compound Name/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5h (4-CF3 Chalcone derivative) | A549 (Lung) | 7.80 ± 3.06 | [3] |
| PANC-1 (Pancreatic) | 8.75 ± 1.86 | [3] | |
| Compound 13 (Prenylated Chalcone) | MCF-7 (Breast) | 3.30 ± 0.92 | [6] |
| ZR-75-1 (Breast) | 8.75 ± 2.01 | [6] | |
| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [6] | |
| Compound 12 (Prenylated Chalcone) | MCF-7 (Breast) | 4.19 ± 1.04 | [6] |
| ZR-75-1 (Breast) | 9.40 ± 1.74 | [6] | |
| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [6] | |
| Licochalcone A | A549 (Lung) | 46.13 | [7] |
| B-16 (Melanoma) | 25.89 | [7] | |
| 3'-(Trifluoromethyl)chalcone | A549 (Lung) | 81.34 | [7] |
| B-16 (Melanoma) | 61.54 | [7] |
Experimental Protocols for Cytotoxicity Screening
The following protocols are standard methods for assessing the cytotoxicity of chalcone derivatives and are applicable for the screening of this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, K562 - leukemia) and a normal cell line (e.g., human dermal fibroblasts - HdFn) should be used.
-
Culture Medium: Cells are to be cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 1.5 x 10³ to 3 x 10⁴ cells per well (optimal density varies by cell line) in 100 µL of culture medium.[4][7]
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at various concentrations (e.g., 5, 10, 15, 20, 25 µg/mL or a logarithmic dilution series).[7] Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (B1662922) or cisplatin (B142131) (positive control).
-
Incubation: Incubate the plates for another 24 to 48 hours.[4][7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 550-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
References
- 1. biolinkk.com [biolinkk.com]
- 2. scbt.com [scbt.com]
- 3. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural and spectroscopic analysis and evaluation of cytotoxic activity of 2-hydroxychalcones against human cancer cell lines | Semantic Scholar [semanticscholar.org]
Unlocking Endogenous Defenses: The Anti-inflammatory Potential of 2-Trifluoromethyl-2'-methoxychalcone
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic inflammation is a key pathological driver of numerous diseases, necessitating the development of novel therapeutic agents that can modulate inflammatory pathways. 2-Trifluoromethyl-2'-methoxychalcone, a synthetic chalcone (B49325) derivative, has emerged as a potent indirect anti-inflammatory agent through its robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the transcription of a battery of cytoprotective genes that combat oxidative stress, a critical component of the inflammatory cascade. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols for its study, and a visual representation of the key signaling pathway it modulates.
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core that connects two aromatic rings. These compounds, both naturally occurring and synthetic, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The anti-inflammatory effects of many chalcones are attributed to their ability to interfere with pro-inflammatory signaling pathways such as NF-κB and to modulate the production of inflammatory mediators.[2]
This compound (CAS: 1309371-03-6) is a specifically engineered chalcone derivative that has been identified as a powerful activator of the Nrf2 pathway.[3][4] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] Electrophilic compounds, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription.[3]
This guide will delve into the technical details of the anti-inflammatory effects of this compound, focusing on its well-documented role as an Nrf2 activator.
Mechanism of Action: Nrf2 Pathway Activation
The primary anti-inflammatory mechanism of this compound is its potent activation of the Keap1-Nrf2 signaling pathway.[4][5] This pathway is a central regulator of cellular defense against oxidative and electrophilic stress, which are key contributors to inflammation.
The α,β-unsaturated ketone moiety of the chalcone acts as a Michael acceptor, enabling it to react with the sulfhydryl groups of cysteine residues within Keap1.[1] This covalent modification leads to the dissociation of Nrf2 from Keap1. Once liberated, Nrf2 translocates to the nucleus and heterodimerizes with small Maf proteins. This complex then binds to the ARE, driving the expression of a wide array of cytoprotective genes, including those encoding for antioxidant enzymes and phase II detoxification enzymes.[3]
Key Nrf2-regulated genes with anti-inflammatory functions include:
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Glutamate-Cysteine Ligase Modifier Subunit (GCLM): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.
By upregulating these and other protective genes, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate the oxidative damage that perpetuates inflammatory responses.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by their α,β-unsaturated ketone core structure, are a significant class of compounds in medicinal chemistry and drug development due to their wide array of pharmacological activities. The Claisen-Schmidt condensation is the most common and efficient method for their synthesis, involving a base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). This document provides a detailed, step-by-step protocol for the synthesis of chalcones, methods for their purification and characterization, and a summary of quantitative data for representative derivatives. Additionally, it illustrates the experimental workflow and a key signaling pathway modulated by chalcones.
Introduction
Chalcones (1,3-diphenyl-2-propen-1-one) and their derivatives are precursors for flavonoids and isoflavonoids in plants and have attracted considerable attention from the scientific community.[1] Their biological activities are diverse, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1] The therapeutic potential of chalcones is often attributed to the reactivity of the enone moiety, which can interact with biological nucleophiles. The Claisen-Schmidt condensation, a type of crossed-aldol condensation, offers a straightforward and versatile route to synthesize a wide variety of chalcone (B49325) analogues, making it an invaluable tool in drug discovery and development.[1]
Experimental Protocols
This section outlines a general protocol for the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones. Specific examples with varying reactants and conditions are provided in the data tables below.
Materials
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Acetophenone derivative (e.g., Acetophenone)
-
Base catalyst (e.g., Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH))
-
Solvent (e.g., Ethanol, Methanol, or Isopropyl Alcohol)
-
Glacial Acetic Acid or Hydrochloric Acid (for neutralization)
-
Distilled water
-
Recrystallization solvent (e.g., Ethanol)
-
Standard laboratory glassware (round-bottom flask, beaker, Buchner funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates)
General Procedure for Base-Catalyzed Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and the acetophenone derivative (1 equivalent) in a suitable solvent (e.g., ethanol).[2]
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).[2][3] The amount of base can vary, but typically a catalytic to equimolar amount is used.
-
Reaction: Continue stirring the reaction mixture at room temperature or with cooling in an ice bath. The reaction time can range from a few hours to overnight.[4] Monitor the progress of the reaction by TLC.[1]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.[2] A precipitate of the crude chalcone should form. Acidify the mixture with dilute acid (e.g., HCl) to neutralize the excess base.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel and wash the crude product with cold water to remove the catalyst and other water-soluble impurities.[2]
-
Purification: Purify the crude chalcone by recrystallization from a suitable solvent, most commonly ethanol.[2]
-
Drying and Characterization: Dry the purified crystals in a desiccator or vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Data Presentation
The following tables summarize quantitative data for the synthesis of representative chalcone derivatives under different conditions.
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Entry | Aromatic Aldehyde | Acetophenone Derivative | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Melting Point (°C) |
| 1 | Benzaldehyde | Acetophenone | NaOH | Ethanol | 4-6 | RT | 58-75 | 56-57[5][6] |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | NaOH | Methanol | 3 | RT | 71.5 | 113-117[5][7] |
| 3 | 4-Methoxybenzaldehyde | Acetophenone | NaOH | 95% EtOH | - | RT | 90 | 73-74 |
| 4 | Benzaldehyde | 4-Bromoacetophenone | NaOH | Ethanol | 3 | RT | 61-88 | 105-107 |
| 5 | 4-Hydroxybenzaldehyde | 4-Methoxyacetophenone | NaOH | Grinding | 0.5 | RT | 32.5 | -[8] |
RT: Room Temperature
Table 2: Spectral Data for Selected Chalcones
| Chalcone Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Chalcone | 1660 (C=O), 1622 (C=C)[1] | 7.40-8.05 (m, 12H, Ar-H & -CH=CH-) | 190.5 (C=O), 144.8, 138.3, 132.8, 130.5, 129.1, 128.6, 128.5, 122.1 (Ar-C & C=C) |
| 4-Chlorochalcone | 1655 (C=O), 1595 (C=C) | 7.35-8.00 (m, 11H, Ar-H & -CH=CH-) | 189.3 (C=O), 143.5, 138.8, 136.6, 133.5, 129.8, 129.1, 128.9, 121.9 (Ar-C & C=C) |
| 4-Methoxychalcone | 1650 (C=O), 1600 (C=C) | 3.85 (s, 3H, -OCH₃), 6.90-8.00 (m, 11H, Ar-H & -CH=CH-) | 189.9 (C=O), 163.5, 144.9, 138.5, 130.9, 130.2, 128.5, 127.4, 119.6, 114.3, 55.4 (-OCH₃) |
Mandatory Visualizations
Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. Chalcone | C15H12O | CID 637760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scitepress.org [scitepress.org]
Application of 2-Trifluoromethyl-2'-methoxychalcone in Neurodegenerative Disease Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.
2-Trifluoromethyl-2'-methoxychalcone is a potent, synthetic chalcone (B49325) derivative that has been identified as a strong activator of the Nrf2 signaling pathway.[1][2][3] Its ability to induce the expression of antioxidant and detoxification enzymes makes it a promising candidate for investigation in the context of neurodegenerative disease research. This document provides an overview of its mechanism of action, quantitative data on its activity, and detailed protocols for its application in relevant in vitro models of neurodegeneration.
Mechanism of Action
This compound activates the Nrf2 pathway, leading to the upregulation of cytoprotective genes.[1][2] The proposed mechanism involves the disruption of the Keap1-Nrf2 interaction, although the precise mode of action is still under investigation. By promoting the nuclear translocation of Nrf2, this compound enhances the transcription of genes containing the Antioxidant Response Element (ARE), including NAD(P)H quinone dehydrogenase 1 (NQO1) and glutamate-cysteine ligase modifier subunit (GCLM), which is involved in glutathione (B108866) synthesis.[1][2][4] This induction of the endogenous antioxidant defense system can help mitigate the oxidative stress implicated in neurodegenerative processes.
Data Presentation
The following table summarizes the quantitative data available for the activity of this compound.
| Parameter | Cell Line/Animal Model | Concentration/Dose | Outcome | Reference |
| Nrf2-regulated gene expression | Human bronchial epithelial cells | 10 µM | Marked increase in GCLM and NQO1 expression | [1][2][5] |
| Nrf2-regulated gene expression | C57BL/6 mice (small intestine) | 50 mg/kg | 4.5-fold increase in GCLM and 4.6-fold increase in NQO1 expression | [1][2][5] |
| Luciferase activity (NQO1-ARE) | Beas-2B cells | Concentration-dependent | Significant increase in luciferase activity | [6] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a method to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a human neuroblastoma cell line, SH-SY5Y.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Retinoic acid (for differentiation)
-
This compound
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
For differentiation into a neuronal phenotype, seed the cells at a density of 1 x 10⁵ cells/mL. After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid.
-
Culture for 5-7 days, changing the medium every 2-3 days, until neuronal morphology is observed.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). Ensure the final DMSO concentration is below 0.1%.
-
Pre-treat the differentiated SH-SY5Y cells with varying concentrations of the compound for 2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of H₂O₂ or 6-OHDA in a serum-free culture medium.
-
After the 2-hour pre-treatment, remove the medium containing the compound and add the neurotoxin-containing medium to the cells. A typical concentration for H₂O₂ is 100-200 µM, and for 6-OHDA is 50-100 µM (these should be optimized for your specific cell line and conditions).
-
Incubate the cells with the neurotoxin for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, remove the neurotoxin-containing medium.
-
Add 100 µL of fresh medium and 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Protocol 2: Western Blot Analysis of Nrf2 Target Gene Expression
This protocol outlines the procedure to measure the protein expression levels of Nrf2 and its downstream targets, such as NQO1, in response to treatment with this compound.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat differentiated SH-SY5Y cells with the desired concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
This compound represents a valuable research tool for investigating the role of the Nrf2 pathway in neuroprotection. Its ability to upregulate endogenous antioxidant defenses makes it a compound of interest for developing therapeutic strategies for neurodegenerative diseases. The provided protocols offer a starting point for researchers to explore the neuroprotective potential of this compound in relevant cellular models. Further studies in animal models of neurodegeneration are warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 2. NRF2 as a Therapeutic Target in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iris.uniroma1.it [iris.uniroma1.it]
- 5. caymanchem.com [caymanchem.com]
- 6. 美国GlpBio - this compound | Nrf2 activator | Cas# 1309371-03-6 [glpbio.cn]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel Nrf2 Activators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for high-throughput screening (HTS) assays designed to identify and characterize novel activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it an attractive therapeutic target for a wide range of diseases.
The Nrf2-Keap1 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stimuli, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[2][3] This transcriptional activation leads to the expression of a battery of cytoprotective genes, including antioxidant enzymes and detoxification proteins.[1][4]
Application Note 1: ARE-Luciferase Reporter Gene Assay
This is a widely used cell-based HTS assay for identifying Nrf2 activators. The assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of multiple copies of the ARE.[5][6] Activation of the Nrf2 pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Experimental Protocol
-
Cell Seeding:
-
Culture AREc32 cells (derived from MCF7 human breast cancer cells) or a similar ARE-reporter cell line (e.g., HepG2-ARE) to approximately 80% confluency.[5][7]
-
Trypsinize and resuspend the cells in the appropriate culture medium.
-
Seed the cells into 384-well or 1536-well white, clear-bottom assay plates at an optimized density (e.g., 1,000-10,000 cells/well) and incubate for 24 hours at 37°C and 5% CO2.[5][8]
-
-
Compound Treatment:
-
Prepare a concentration gradient of test compounds and positive controls (e.g., tert-butylhydroquinone (B1681946) (tBHQ) or sulforaphane) in DMSO.[4][5]
-
Using a liquid handler, transfer a small volume (e.g., 23 nL) of the compound solutions to the assay plates, ensuring the final DMSO concentration is ≤ 0.5%.[8]
-
Incubate the plates for 16-24 hours at 37°C and 5% CO2.[7][8]
-
-
Luminescence Detection:
-
Equilibrate the assay plates to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.[1][3]
-
Incubate for at least 10 minutes on a plate shaker to ensure complete cell lysis and signal stabilization.[7]
-
Measure the luminescence signal using a plate reader.
-
Data Presentation
| Parameter | Value | Reference |
| Z'-Factor | ≥ 0.6 | [9] |
| Signal-to-Background (S/B) Ratio | > 14.4-fold for top hits | [5] |
| Hit Rate | ~0.5% | [5] |
Application Note 2: ARE-Beta-Lactamase Reporter Gene Assay
This assay is an alternative to the luciferase-based method and employs a beta-lactamase (bla) reporter gene controlled by the ARE.[1][8] It uses a FRET-based substrate for detection.
Experimental Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Signal Detection:
Data Presentation
| Parameter | Value | Reference |
| Z'-Factor | 0.5 ≤ Z' < 1 (very good assay) | [11] |
| Hit Rate | ~5.6% (523 actives out of 9,305 screened) | [10] |
| Assay Format | 1536-well quantitative HTS | [1][8] |
HTS Workflow for Nrf2 Activator Identification
The overall workflow for identifying and validating novel Nrf2 activators involves a primary screen, a confirmation screen, and secondary assays to validate the mechanism of action.
Application Note 3: Fluorescence Polarization Assay for Keap1-Nrf2 Interaction
This is a biochemical assay that directly measures the disruption of the Keap1-Nrf2 protein-protein interaction. It is suitable for HTS and can identify compounds that act by inhibiting this specific interaction.
Experimental Protocol
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 amide) and the Keap1 Kelch domain protein in assay buffer.[12]
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates inhibition of the Keap1-Nrf2 interaction.[12]
-
Data Presentation
| Parameter | Value | Reference |
| Assay Principle | Fluorescence Polarization (FP) | [12] |
| Probe | FITC-labeled Nrf2 peptide | [12] |
| Target | Keap1 Kelch domain | [12] |
| Screening Format | 384-well plate | [12] |
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. High-throughput screening of chemopreventive compounds targeting Nrf2 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. AID 651741 - qHTS assay for small molecule agonists of the antioxidant response element (ARE) signaling pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AID 743202 - qHTS assay for small molecule agonists of the antioxidant response element (ARE) signaling pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. US9075070B2 - HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring Nrf2 Pathway Activation by 2-Trifluoromethyl-2'-methoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3] Upon exposure to inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase modifier subunit (GCLM).[1][2]
2-Trifluoromethyl-2'-methoxychalcone is a potent synthetic chalcone (B49325) derivative that has been identified as a robust activator of the Nrf2 signaling pathway, both in vitro and in vivo.[2][3][5] It has been shown to induce the expression of Nrf2-dependent antioxidant genes, making it a valuable tool for studying cytoprotective mechanisms and a potential therapeutic agent for diseases associated with oxidative stress.[6][7] These application notes provide detailed protocols for researchers to quantify the activation of the Nrf2 pathway by this compound.
Mechanism of Nrf2 Activation
This compound activates the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification enzymes. The precise mechanism involves the disruption of the Keap1-Nrf2 interaction, which allows Nrf2 to accumulate and translocate to the nucleus. Unlike some inducers, its activation of Nrf2 has been reported to be independent of changes in reactive oxygen species or cellular redox status.[2]
Application 1: ARE-Luciferase Reporter Gene Assay
This assay is a primary screening method to quantify the transcriptional activity of Nrf2 in a high-throughput manner.[8][9] It utilizes a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of multiple AREs.[4][10] Activation of Nrf2 leads to the expression of luciferase, and the resulting luminescence is proportional to Nrf2 activity.[11]
References
- 1. iris.uniroma1.it [iris.uniroma1.it]
- 2. Novel chalcone derivatives as potent Nrf2 activators in mice and human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 美国GlpBio - this compound | Nrf2 activator | Cas# 1309371-03-6 [glpbio.cn]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-Cancer Properties of Synthetic Chalcone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This structural feature makes them a versatile scaffold for synthetic modification, leading to a diverse library of derivatives with a wide range of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[2][3] The anti-cancer potential of chalcone (B49325) derivatives stems from their ability to interact with various molecular targets and modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][4][5] These pathways include the p53 and NF-κB signaling pathways, and they have been shown to target molecules like tubulin and various kinases.[4][6]
This document provides a comprehensive set of protocols for the in vitro assessment of the anti-cancer properties of newly synthesized chalcone derivatives. These protocols are designed to guide researchers in evaluating cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of cell migration and invasion.
Data Presentation: Cytotoxicity of Synthetic Chalcone Derivatives
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various synthetic chalcone derivatives against different human cancer cell lines, providing a comparative reference for newly synthesized compounds.
Table 1: IC50 Values of Chalcone Derivatives in Breast Cancer Cell Lines
| Chalcone Derivative | Cell Line | IC50 (µM) | Reference |
| 2-Fluoro-4'-aminochalcone | MCF-7 | 13.2 ± 3.5 | [7] |
| 2-Fluoro-4'-aminochalcone | MDA-MB-231 | 34.7 ± 5.2 | [7] |
| Diaryl ether derivative (25) | MCF-7 | 3.44 ± 0.19 | [8] |
| Thienyl derivative (27) | MCF-7 | - | [8] |
| Bis-chalcone (5a) | MCF-7 | 7.87 ± 2.54 | [9] |
| Bis-chalcone (5b) | MCF-7 | 4.05 ± 0.96 | [9] |
| Prenylated chalcone (12) | MCF-7 | 4.19 ± 1.04 | [10][11][12] |
| Prenylated chalcone (13) | MCF-7 | 3.30 ± 0.92 | [10][11][12] |
| Prenylated chalcone (12) | ZR-75-1 | 9.40 ± 1.74 | [10][11][12] |
| Prenylated chalcone (13) | ZR-75-1 | 8.75 ± 2.01 | [10][11][12] |
| Prenylated chalcone (12) | MDA-MB-231 | 6.12 ± 0.84 | [10][11][12] |
| Prenylated chalcone (13) | MDA-MB-231 | 18.10 ± 1.65 | [10][11][12] |
Table 2: IC50 Values of Chalcone Derivatives in Other Cancer Cell Lines
| Chalcone Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Coumaryl-chalcone (19) | A-549 | Lung | 70.90 µg/mL | [8] |
| Flavokawain B (20) | A-549 | Lung | 11 µg/mL | [8] |
| Flavokawain B (20) | H1299 | Lung | 5.1 µg/mL | [8] |
| Diaryl ether derivative (25) | HepG2 | Liver | 4.64 ± 0.23 | [8] |
| Diaryl ether derivative (25) | HCT116 | Colon | 6.31 ± 0.27 | [8] |
| Pyrazolone derivative (34) | Cal27 | Oral | 2.96 | [8] |
| Pyrazolone derivative (35) | Cal27 | Oral | 2.97 | [8] |
| Pyrazolone derivative (36) | Cal27 | Oral | 2.82 | [8] |
| Aminoguanidine derivative (58) | HepG2 | Liver | 7.17 | [8] |
| Aminoguanidine derivative (58) | SMMC-7721 | Liver | 3.05 | [8] |
| Bis-chalcone (5a) | HCT116 | Colon | 18.10 ± 2.51 | [9] |
| Bis-chalcone (9a) | HCT116 | Colon | 17.14 ± 0.66 | [9] |
| Bis-chalcone (5a) | A549 | Lung | 41.99 ± 7.64 | [9] |
| Bis-chalcone (9b) | A549 | Lung | 92.42 ± 30.91 | [9] |
| Indolyl chalcone (1b) | WRL-68 | Liver | <1 µg/mL | [13] |
| Indolyl chalcone (1d) | WRL-68 | Liver | 1.51 µg/mL | [13] |
Experimental Protocols
A systematic evaluation of the anti-cancer properties of synthetic chalcone derivatives involves a series of well-defined in vitro assays. The following protocols provide detailed methodologies for these key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][15]
-
Compound Treatment: Treat the cells with various concentrations of the synthetic chalcone derivatives for 24, 48, or 72 hours.[14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[16]
References
- 1. ijddr.in [ijddr.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular modeling based synthesis and evaluation of in vitro anticancer activity of indolyl chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. anjs.edu.iq [anjs.edu.iq]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing 2-Trifluoromethyl-2'-methoxychalcone for Oxidative Stress Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders.[1][2][3] The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4][6] Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2, its translocation to the nucleus, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[6]
2-Trifluoromethyl-2'-methoxychalcone is a potent, synthetic chalcone (B49325) derivative that has emerged as a valuable tool for studying the Nrf2-mediated oxidative stress response.[7][8][9] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate oxidative stress pathways.
Mechanism of Action
This compound functions as a potent activator of the Nrf2 signaling pathway.[7][10] It is believed to act as a Michael acceptor, reacting with cysteine residues on Keap1.[6][11] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it drives the expression of a battery of antioxidant and detoxification genes, including NAD(P)H quinone dehydrogenase 1 (NQO1), glutamate-cysteine ligase modifier subunit (GCLM), and heme oxygenase-1 (HO-1).[4][6] Notably, the activation of Nrf2 by this chalcone has been reported to be independent of changes in the cellular redox status.[4]
Figure 1. Mechanism of Nrf2 activation by this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro and in vivo studies, demonstrating the efficacy of this compound in activating the Nrf2 pathway.
Table 1: In Vitro Activity in Human Bronchial Epithelial Cells [7][12]
| Treatment | Target Gene | Fold Increase in Expression |
| 10 µM this compound | GCLM | Marked Increase |
| 10 µM this compound | NQO1 | Marked Increase |
Table 2: In Vivo Activity in Mice (Small Intestine) [7][10][12]
| Treatment (50 mg/kg) | Target Gene | Fold Increase vs. Vehicle | Fold Increase vs. Sulforaphane |
| This compound | GCLM | 4.5 to 6-fold | 3-fold |
| This compound | NQO1 | 4.6 to 10-fold | 5-fold |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on oxidative stress pathways.
Protocol 1: In Vitro Nrf2 Activation in Cultured Cells
Objective: To determine the ability of this compound to induce the expression of Nrf2 target genes in a cell culture model.
Materials:
-
Human bronchial epithelial cells (e.g., Beas-2B)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., NQO1, GCLM, HO-1) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed Beas-2B cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Extraction: After the incubation period, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR to analyze the expression levels of Nrf2 target genes (NQO1, GCLM, HO-1). Normalize the expression of the target genes to the housekeeping gene.
-
Data Analysis: Calculate the fold change in gene expression for each treatment group relative to the vehicle control using the ΔΔCt method.
Figure 2. Workflow for in vitro Nrf2 activation assay.
Protocol 2: In Vivo Nrf2 Activation in Mice
Objective: To assess the in vivo efficacy of this compound in activating Nrf2 in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle control (e.g., corn oil)
-
Gavage needles
-
Tissue homogenization buffer
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers
Procedure:
-
Animal Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) or vehicle to mice via oral gavage. A positive control, such as sulforaphane, can also be included.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) post-dosing, euthanize the mice and harvest tissues of interest (e.g., small intestine, liver, lung).
-
Tissue Homogenization: Homogenize the collected tissues in an appropriate buffer to release cellular contents.
-
RNA Extraction, cDNA Synthesis, and qPCR: Follow steps 3-6 from Protocol 1 to analyze the expression of Nrf2 target genes in the tissue homogenates.
Protocol 3: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize the translocation of Nrf2 from the cytoplasm to the nucleus upon treatment with this compound.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Nrf2
-
Fluorescently labeled secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle for a specified time.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the cells with the primary anti-Nrf2 antibody overnight at 4°C. The following day, wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Increased Nrf2 staining in the nucleus of treated cells compared to control cells indicates nuclear translocation.
Conclusion
This compound is a robust and reliable tool for activating the Nrf2 signaling pathway, making it an invaluable compound for researchers studying oxidative stress and developing therapeutics targeting this pathway. The protocols outlined above provide a framework for investigating its effects both in vitro and in vivo. As research in this area continues, this chalcone derivative will likely play a significant role in elucidating the complex mechanisms of the cellular antioxidant response.
References
- 1. Antioxidant Effects of Chalcones during the Inflammatory Response...: Ingenta Connect [ingentaconnect.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. The Effect of Chalcones on the Main Sources of Reactive Species Production: Possible Therapeutic Implications in Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 美国GlpBio - this compound | Nrf2 activator | Cas# 1309371-03-6 [glpbio.cn]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
Application Note: Quantification of 2-Trifluoromethyl-2'-methoxychalcone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Trifluoromethyl-2'-methoxychalcone in human plasma. While specific validated bioanalytical methods for this compound are not widely published, the protocol described herein is based on established principles for the analysis of small molecules in biological matrices.[1][2][3] This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or pharmacodynamic studies involving this potent Nrf2 activator.[4] The protocol details sample preparation using protein precipitation, chromatographic separation, and mass spectrometric detection, along with typical validation parameters.
Introduction
This compound is a synthetic chalcone (B49325) derivative that has demonstrated significant potential as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a critical regulator of cellular antioxidant responses, and its activation is a promising therapeutic strategy for a variety of diseases involving oxidative stress.[4] To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in biological samples is essential.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantifying drug concentrations in complex biological matrices like plasma.[5] This document provides a comprehensive, proposed protocol for an LC-MS/MS assay to measure this compound concentrations, suitable for supporting pharmacokinetic assessments.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled analog
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[5]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Spike with 10 µL of the internal standard working solution (in 50% methanol) to all tubes except for the blank matrix.
-
For calibration standards and QCs, spike the appropriate volume of working standard solutions. For blank samples, add 10 µL of 50% methanol.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.[6]
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Proposed Condition |
| HPLC System | UPLC/UHPLC System |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (30% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Analyte: Propose m/z based on structureIS: Propose m/z based on structure |
| Dwell Time | 100 ms |
| Ion Source Temperature | 550°C |
| Collision Gas | Argon |
Note: Specific mass transitions (precursor/product ions) and collision energies must be determined by infusing the pure analyte and internal standard into the mass spectrometer.
Data Presentation
A bioanalytical method should be validated to demonstrate its reliability, accuracy, and precision.[1][7] The following table summarizes the typical acceptance criteria for key validation parameters according to regulatory guidelines.[2][3]
Table 2: Summary of Typical Bioanalytical Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria |
| Calibration Curve | |
| Linearity (r²) | ≥ 0.99 |
| Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) |
| LLOQ Response | At least 5 times the blank response |
| Accuracy & Precision | |
| Intra-day and Inter-day | Accuracy: Within ±15% of nominal value (±20% at LLOQ) Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Quality Control Levels | LLOQ, Low QC, Medium QC, High QC |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |
| Recovery | Should be consistent, precise, and reproducible. |
| Stability | Bench-top, Freeze-thaw, Long-term: Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the analytical protocol for quantifying this compound in plasma samples.
Caption: Workflow for the quantification of this compound.
Nrf2 Signaling Pathway
This compound is an activator of the Nrf2 pathway. Understanding this pathway provides context for the compound's mechanism of action.
Caption: Simplified Keap1-Nrf2 signaling pathway activated by the chalcone.
References
- 1. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. caymanchem.com [caymanchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Formulation of 2-Trifluoromethyl-2'-methoxychalcone for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-2'-methoxychalcone is a synthetic chalcone (B49325) derivative that has garnered significant interest as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a key regulator of cellular defense mechanisms against oxidative and electrophilic stress. The activation of this pathway by this compound makes it a promising candidate for therapeutic interventions in diseases associated with oxidative stress and inflammation. However, its hydrophobic nature and poor aqueous solubility present a considerable challenge for in vivo administration.
These application notes provide detailed protocols for three distinct formulation strategies to enhance the bioavailability of this compound for preclinical in vivo studies: a co-solvent system, a nanosuspension, and an oil-in-water emulsion.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃F₃O₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 306.3 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | - ≤11 mg/mL in ethanol- 5 mg/mL in DMSO- 14 mg/mL in dimethylformamide (DMF)- 0.25 mg/mL in DMF:PBS (pH 7.2) (1:3) | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C | --INVALID-LINK-- |
Formulation Protocols
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the experimental model. The following protocols offer versatile options for researchers.
Protocol 1: Co-solvent System for Intraperitoneal (i.p.) or Oral (p.o.) Administration
This protocol utilizes a mixture of biocompatible solvents to dissolve the compound, which can then be diluted for administration. This method is relatively simple and suitable for early-stage in vivo screening.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Stock Solution Preparation (10 mg/mL):
-
Weigh the desired amount of this compound.
-
Dissolve the compound in DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing PEG 400 and Tween 80 in a 4:1 ratio (v/v). For example, mix 400 µL of PEG 400 with 100 µL of Tween 80.
-
-
Final Formulation Preparation (for a 50 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume):
-
Calculate the required amount of drug: 50 mg/kg * 0.025 kg = 1.25 mg.
-
From the 100 mg/mL stock in DMSO, take 12.5 µL.
-
Add the 12.5 µL of the drug stock to a sterile microcentrifuge tube.
-
Add 50 µL of the PEG 400:Tween 80 (4:1) mixture.
-
Vortex thoroughly to ensure complete mixing.
-
Add sterile saline or PBS to a final volume of 250 µL.
-
Vortex again to create a clear, homogenous solution. The final vehicle composition will be approximately 5% DMSO, 20% PEG 400, 5% Tween 80, and 70% saline/PBS.
-
Data Presentation:
| Component | Volume Percentage | Purpose |
| DMSO | ~5% | Primary solvent for the compound |
| PEG 400 | ~20% | Co-solvent, enhances solubility |
| Tween 80 | ~5% | Surfactant, improves stability and wettability |
| Saline/PBS | ~70% | Aqueous vehicle, ensures isotonicity |
Protocol 2: Nanosuspension Preparation by Wet Milling for Oral (p.o.) Administration
This protocol describes the production of a nanosuspension to increase the surface area and dissolution rate of the drug. Wet milling is a scalable top-down approach to generate nanoparticles.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC, 3 cP)
-
Tween 80
-
Deionized water
-
Zirconium oxide beads (0.1 mm diameter)
Equipment:
-
Planetary ball mill or a high-speed bead mill
-
Milling jars and beads
-
Analytical balance
-
Magnetic stirrer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Stabilizer Solution Preparation:
-
Prepare a 0.5% (w/v) HPMC and 0.5% (w/v) Tween 80 solution in deionized water. For example, dissolve 50 mg of HPMC and 50 mg of Tween 80 in 10 mL of deionized water with gentle stirring.
-
-
Premixing:
-
Disperse the desired amount of this compound (e.g., 100 mg) in the stabilizer solution.
-
Stir the suspension for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the suspension to a milling jar containing zirconium oxide beads. The bead-to-drug ratio should be optimized, but a starting point of 20:1 (w/w) is recommended.
-
Mill the suspension at a high speed (e.g., 500 rpm) for a predetermined time (e.g., 18 cycles of 5 minutes milling followed by a 5-minute break) to achieve the desired particle size.[3]
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling beads by filtration through a suitable mesh.
-
Store the nanosuspension at 4°C.
-
Data Presentation:
| Parameter | Target Value | Purpose |
| Drug Concentration | 10-100 mg/mL | High drug loading for in vivo studies |
| HPMC (3 cP) | 0.5% (w/v) | Steric stabilizer, prevents particle aggregation |
| Tween 80 | 0.5% (w/v) | Wetting agent and stabilizer |
| Mean Particle Size | < 200 nm | Increases surface area and dissolution rate |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow particle size distribution |
Protocol 3: Oil-in-Water (O/W) Emulsion for Intravenous (i.v.) or Oral (p.o.) Administration
This protocol details the preparation of an oil-in-water emulsion, which can encapsulate the lipophilic drug in oil droplets dispersed in an aqueous phase. This formulation is suitable for both oral and parenteral routes.
Materials:
-
This compound
-
Medium-chain triglyceride (MCT) oil (e.g., Miglyol 812)
-
Tween 80
-
Span 80
-
Sterile water for injection or deionized water
Equipment:
-
High-shear homogenizer
-
Magnetic stirrer with a heating plate
-
Analytical balance
-
Particle size analyzer
Procedure:
-
Oil Phase Preparation:
-
Dissolve this compound in MCT oil at a desired concentration (e.g., 10 mg/mL). Gentle heating (40-50°C) may be required to facilitate dissolution.
-
Add Span 80 to the oil phase and stir until completely dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, dissolve Tween 80 and glycerol in sterile water.
-
-
Emulsification:
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60°C).
-
Slowly add the oil phase to the aqueous phase while homogenizing at a low speed.
-
Once all the oil phase is added, increase the homogenization speed (e.g., 10,000 rpm) for 5-10 minutes to form a fine emulsion.
-
-
Cooling and Storage:
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
Store the emulsion at 4°C.
-
Data Presentation:
| Component | Weight Percentage | Purpose |
| MCT Oil | 5-15% | Oil phase, solubilizes the drug |
| This compound | 0.1-1% | Active Pharmaceutical Ingredient |
| Tween 80 | 2-5% | O/W emulsifier |
| Span 80 | 0.5-2% | Co-emulsifier, improves emulsion stability |
| Glycerol | 2-3% | Tonicity agent, co-surfactant |
| Water | q.s. to 100% | Continuous phase |
Experimental Workflow and Signaling Pathway Visualization
To aid in the experimental design and understanding of the mechanism of action, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for formulation and in vivo testing.
Caption: Nrf2 signaling pathway activation by this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Trifluoromethyl-2'-methoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Trifluoromethyl-2'-methoxychalcone. This chalcone (B49325) derivative is a potent activator of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative and electrophilic stress.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and answers to frequently asked questions to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this chalcone is the Claisen-Schmidt condensation.[3] This base-catalyzed reaction involves the condensation of 2'-methoxyacetophenone (B1218423) and 2-(trifluoromethyl)benzaldehyde (B1295035).
Q2: What are the main challenges in this specific synthesis?
A2: Potential challenges include low yields, the formation of side products, and difficulties in product purification. The electron-withdrawing nature of the trifluoromethyl group on the benzaldehyde (B42025) can affect its reactivity, while the methoxy (B1213986) group on the acetophenone (B1666503) can influence the enolate formation.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The disappearance of the starting materials (acetophenone and benzaldehyde) and the appearance of a new, typically UV-active spot corresponding to the chalcone product, indicate the progression of the reaction.
Q4: What are the typical reaction conditions for the Claisen-Schmidt condensation?
A4: The reaction is typically carried out in a polar protic solvent like ethanol (B145695) or methanol (B129727) at room temperature, using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) as a catalyst. Reaction times can vary from a few hours to overnight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The base (e.g., NaOH, KOH) may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity. 2. Insufficient Base: The amount of base may not be sufficient to catalyze the reaction effectively. 3. Poor Quality Starting Materials: Impurities in the 2'-methoxyacetophenone or 2-(trifluoromethyl)benzaldehyde can inhibit the reaction. 4. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Use a fresh, high-purity batch of the base. 2. Increase the molar equivalents of the base. A common starting point is using a catalytic amount, but in some cases, stoichiometric or even excess amounts may be necessary. 3. Ensure the purity of the starting materials through distillation or recrystallization if necessary. 4. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC. |
| Formation of Multiple Side Products | 1. Self-condensation of Acetophenone: The enolate of 2'-methoxyacetophenone can react with another molecule of itself. 2. Cannizzaro Reaction: The 2-(trifluoromethyl)benzaldehyde can undergo a disproportionation reaction in the presence of a strong base to form the corresponding alcohol and carboxylic acid. 3. Michael Addition: The enolate can add to the newly formed chalcone, leading to byproducts. | 1. Slowly add the acetophenone to the mixture of the aldehyde and base. This keeps the concentration of the enolate low. 2. Use a milder base or add the base slowly to the reaction mixture to keep its concentration low. Running the reaction at a lower temperature can also disfavor this side reaction. 3. Use a slight excess of the aldehyde. |
| Product is an Oil or Difficult to Crystallize | 1. Impurities: The presence of unreacted starting materials or side products can prevent crystallization. 2. Product Nature: Some chalcones are inherently oily at room temperature. | 1. Purify the crude product using column chromatography on silica (B1680970) gel. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available. Trituration with a non-polar solvent like hexane (B92381) can also sometimes induce solidification. |
| Difficulty in Purification | 1. Similar Polarity of Products and Starting Materials: The chalcone product may have a similar polarity to the starting aldehyde, making separation by chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexane) can be an effective purification method if the product is a solid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is an adapted method based on standard Claisen-Schmidt condensation procedures for similar chalcones.[4][5]
Materials:
-
2'-Methoxyacetophenone
-
2-(Trifluoromethyl)benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-methoxyacetophenone (1.0 equivalent) and 2-(trifluoromethyl)benzaldehyde (1.0 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture to a neutral pH using 1M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Quantitative Data (Hypothetical Optimization)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (1.2) | Ethanol | 25 | 4 | 65 |
| 2 | KOH (1.2) | Ethanol | 25 | 4 | 68 |
| 3 | NaOH (2.0) | Ethanol | 25 | 2 | 75 |
| 4 | NaOH (2.0) | Methanol | 25 | 2 | 72 |
| 5 | NaOH (2.0) | Ethanol | 40 | 1 | 70 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low-yield synthesis of this compound.
Nrf2 Signaling Pathway Activation
This compound is a known activator of the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles, such as this chalcone, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes.[6][7][8]
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting low solubility of 2-Trifluoromethyl-2'-methoxychalcone in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 2-Trifluoromethyl-2'-methoxychalcone in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic compound and, like many chalcones, exhibits poor solubility in water and aqueous buffers.[1][2][3] It is, however, soluble in various organic solvents. It is crucial to first dissolve the compound in an appropriate organic solvent before preparing aqueous solutions.
Q2: In which organic solvents can I dissolve this compound?
A2: this compound is soluble in several organic solvents.[4][5][6] Preparing a concentrated stock solution in one of these solvents is the recommended first step for most applications.[7][8] For specific solubility data, please refer to the table below.
Q3: My compound precipitates when I dilute my organic stock solution into an aqueous buffer. What can I do?
A3: This is a common issue when working with hydrophobic compounds. Several strategies can be employed to prevent precipitation:
-
Optimize the organic solvent concentration: Ensure the final concentration of the organic solvent in your aqueous buffer is sufficient to maintain solubility, but low enough to not affect your experimental system.[7][9]
-
Use a co-solvent: Incorporating a pharmaceutically acceptable co-solvent into your aqueous buffer can enhance solubility.[10][11]
-
Utilize cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[12][13][14][15]
-
Adjust the pH: The solubility of some compounds can be pH-dependent. Experimenting with different buffer pH values may improve solubility.[10][11]
-
Gentle heating: In some cases, gentle warming can help dissolve the compound, but caution must be exercised to avoid degradation.[7]
Q4: What is the recommended method for preparing a working solution in an aqueous buffer?
A4: The recommended method involves preparing a high-concentration stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and then diluting this stock solution into your aqueous buffer with vigorous mixing.[7][8] It is advisable to add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
-
Possible Cause: The final concentration of the organic solvent is too low to maintain solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Compound is initially dissolved but precipitates over time.
-
Possible Cause: The solution is supersaturated, or the compound is unstable in the aqueous environment.
-
Troubleshooting Steps:
-
Reduce the final concentration: The working concentration of the compound may be too high for the chosen buffer system.
-
Incorporate stabilizing excipients: Consider adding surfactants or polymers like Tween 80 or Pluronic F-68 to the buffer to enhance stability.[16][17]
-
Use cyclodextrins: These can form inclusion complexes that protect the compound and improve its stability in aqueous solutions.[12][15][18]
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 14 mg/mL | [4][5][6] |
| Ethanol | ≤11 mg/mL | [4][5][6] |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | [4][5][6] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh 3.06 mg of this compound (MW: 306.28 g/mol ).[19]
-
Dissolve in DMSO: Add 1 mL of high-purity DMSO to the weighed compound.
-
Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD solution: Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer.
-
Add the compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove undissolved compound: Centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect the supernatant: Carefully collect the supernatant containing the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC-UV.
Signaling Pathway
This compound is known to be a potent activator of the Nrf2 signaling pathway.[5][6] This pathway is crucial for cellular defense against oxidative stress.
Caption: Nrf2 signaling pathway activation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 3. researchgate.net [researchgate.net]
- 4. biolinkk.com [biolinkk.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spokesciences.com [spokesciences.com]
- 12. alzet.com [alzet.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrin Complexes Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]
- 15. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. brieflands.com [brieflands.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound | C17H13F3O2 | CID 53262706 - PubChem [pubchem.ncbi.nlm.nih.gov]
how to prevent the degradation of 2-Trifluoromethyl-2'-methoxychalcone in solution
Welcome to the technical support center for 2-Trifluoromethyl-2'-methoxychalcone (CAS: 1309371-03-6). This guide provides essential information, troubleshooting advice, and detailed protocols to help you maintain the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for solid this compound?
A: The solid compound is stable for at least two years when stored properly.[1] For optimal long-term stability, we recommend storing the solid material at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A: Based on available solubility data, high-purity organic solvents are recommended for preparing stock solutions.[2] Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol (B145695) are suitable choices.[2] For maximum stability, stock solutions should be stored in amber glass vials at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: My compound is degrading in an aqueous buffer. What is the most likely cause?
A: Chalcones are known to be susceptible to pH-dependent degradation.[3][4] The α,β-unsaturated ketone core can undergo reactions, such as cyclization to a flavanone, particularly under strongly acidic or basic conditions.[5][6] Near-neutral pH conditions (pH 6-8) are generally where chalcones exhibit the greatest stability.[3] If your buffer is outside this range, it is likely the primary cause of degradation.
Q4: Can I expose my experimental solutions to ambient light?
A: It is strongly advised to protect all solutions containing this compound from light. Chalcones, as a class of compounds, are known to be photosensitive and can undergo photodegradation or photoisomerization when exposed to UV or even ambient light.[7][8][9] This can lead to a loss of potency and the formation of undesired byproducts. Always use amber vials or wrap containers in aluminum foil.
Q5: How can I check if my compound has degraded?
A: The most reliable method for assessing the purity and stability of your compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[10][11] Chalcones typically have a strong UV absorbance between 310 nm and 370 nm.[10] By running a time-course experiment, you can monitor the peak area of the parent compound to quantify its degradation over time. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Troubleshooting Guide: Compound Degradation in Solution
If you are observing a loss of your compound's activity or a decrease in its concentration, consult the following guide.
Problem: Rapid loss of compound detected by HPLC or bioassay.
Use the following workflow to diagnose the potential cause of degradation.
Caption: Troubleshooting workflow for identifying causes of compound degradation.
Data & Stability Summary
The stability of this compound is critically dependent on solution conditions. Below is a summary of solubility and illustrative stability data.
Table 1: Solubility Data Data sourced from Cayman Chemical product information sheet.[2]
| Solvent | Approximate Solubility |
| DMF | 14 mg/mL |
| Ethanol | 11 mg/mL |
| DMSO | 5 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Table 2: Illustrative Stability in Aqueous Buffer (25°C) This data is hypothetical and intended for illustrative purposes based on the known chemical properties of chalcones.
| Condition | % Compound Remaining after 8 hours | % Compound Remaining after 24 hours |
| pH 4.0 Buffer, Exposed to Light | < 60% | < 30% |
| pH 7.2 Buffer, Exposed to Light | ~ 85% | ~ 70% |
| pH 9.0 Buffer, Exposed to Light | < 50% | < 20% |
| pH 7.2 Buffer, Protected from Light | > 98% | > 95% |
Key Degradation Pathways
Several factors can contribute to the degradation of the chalcone (B49325) in solution. Researchers should be mindful of these influences to ensure experimental integrity.
Caption: Key environmental factors leading to compound degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 306.28), anhydrous DMSO, a calibrated analytical balance, an amber glass vial, and sterile pipette tips.
-
Procedure: a. Equilibrate the vial of solid compound to room temperature before opening to prevent moisture condensation. b. Weigh out 3.06 mg of the compound on a calibrated balance and transfer it carefully into the amber vial. c. Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the vial. d. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a general method for monitoring the compound's stability. Parameters may need to be optimized for your specific equipment.
-
HPLC System: A standard HPLC system with a UV detector, autosampler, and C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a 50:50 mixture of Solvent A and Solvent B.
-
Linearly increase to 95% Solvent B over 10 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 50% Solvent B and re-equilibrate for 3 minutes.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
-
-
Stability Study Procedure: a. Prepare a working solution of the compound (e.g., 20 µM) in the buffer or medium to be tested. b. Immediately inject a sample (t=0) into the HPLC to determine the initial peak area. c. Incubate the working solution under the desired test conditions (e.g., 37°C, protected from light). d. At subsequent time points (e.g., 2, 4, 8, 24 hours), inject additional samples. e. Calculate the percentage of compound remaining at each time point by normalizing the peak area to the peak area at t=0.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of flavanones and chalcones from willow bark - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Trifluoromethyl-2'-methoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Trifluoromethyl-2'-methoxychalcone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor Separation of the Product from Impurities on TLC
-
Question: My TLC plate shows spots that are very close together or overlapping, making it difficult to distinguish the product from starting materials or byproducts. How can I improve the separation?
-
Answer: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial for developing an effective column chromatography method. Poor separation is typically due to a suboptimal solvent system.
-
Solution 1: Adjust Solvent Polarity. The most common mobile phase for chalcone (B49325) purification is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
-
If the spots are clustered at the bottom of the plate (low Rf values), the solvent system is not polar enough. Gradually increase the proportion of ethyl acetate (e.g., from 9:1 to 8:2 hexane:ethyl acetate).
-
If the spots are clustered at the top of the plate (high Rf values), the solvent system is too polar. Increase the proportion of hexane.
-
-
Solution 2: Try a Different Solvent System. If adjusting the polarity of the hexane/ethyl acetate system does not provide adequate separation, consider trying alternative solvent systems. A combination of dichloromethane (B109758) and hexane, or substituting ethyl acetate with methyl tert-butyl ether (MTBE), can sometimes offer different selectivity and improve separation.[1]
-
Issue 2: The Product is an Oil and Will Not Crystallize
-
Question: After evaporating the solvent from my purified column fractions, the this compound is an oil instead of a solid. What can I do?
-
Answer: Obtaining an oily product can be due to the presence of residual solvent, impurities, or the intrinsic properties of the compound.
-
Solution 1: Remove Residual Solvents. Ensure all solvent has been removed by placing the oil under high vacuum for an extended period. Gentle heating may aid in the removal of high-boiling point solvents.
-
Solution 2: Induce Crystallization. If the oil is pure but resistant to crystallization, several techniques can be employed:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a solvent in which the product is poorly soluble (e.g., cold hexanes) and stir or sonicate the mixture. This can often induce precipitation of the solid.
-
-
Issue 3: The Compound Fails to Elute from the Silica (B1680970) Gel Column
-
Question: I have been running my column with a large volume of the mobile phase, but my product does not seem to be eluting. What is happening?
-
Answer: This issue, where the compound appears irreversibly adsorbed to the stationary phase, can arise from a few factors.
-
Cause 1: Insufficiently Polar Mobile Phase. The chosen eluent may be too nonpolar to move the this compound down the column. The trifluoromethyl and methoxy (B1213986) groups can increase the compound's polarity compared to simpler chalcones.
-
Solution: Gradually increase the polarity of the mobile phase. If you started with 9:1 hexane:ethyl acetate, you could slowly transition to 8:2 or even 7:3.
-
-
Cause 2: Strong Interaction with Silica Gel. The slightly acidic nature of silica gel can sometimes lead to strong interactions with certain functional groups.
-
Solution: Consider deactivating the silica gel by preparing a slurry with the mobile phase containing a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%). Alternatively, using a different stationary phase like neutral alumina (B75360) might be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system for this compound?
A common and effective starting solvent system for the TLC analysis of chalcones is a mixture of hexane and ethyl acetate.[1] A good initial ratio to try is 7:3 (hexane:ethyl acetate). The presence of the trifluoromethyl and methoxy groups may slightly increase the polarity of your compound compared to unsubstituted chalcone.
Q2: What is the expected Rf value for my product?
For effective separation during column chromatography, the ideal Retention Factor (Rf) for your product on the TLC plate should be between 0.25 and 0.35.[1] You should adjust your TLC solvent system to achieve an Rf in this range.
Q3: What are the best recrystallization solvents for this compound?
Based on available solubility data, ethanol (B145695) is a good solvent to consider for the recrystallization of this compound.[2][3] The compound has a reported solubility of approximately 11 mg/mL in ethanol.[3] A mixed solvent system, such as ethanol-water, may also be effective. The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to induce the formation of pure crystals.
Q4: How can I remove unreacted starting materials?
Unreacted 2'-methoxyacetophenone (B1218423) and 2-(trifluoromethyl)benzaldehyde (B1295035) are common impurities.
-
2'-methoxyacetophenone: This starting material is generally more polar than the chalcone product and can often be separated by column chromatography.
-
2-(trifluoromethyl)benzaldehyde: This starting material is less polar than the chalcone product and will typically elute from the column first.
Careful monitoring of fractions by TLC is essential to separate the product from both starting materials.
Data Presentation
Table 1: Solubility and TLC Parameters for this compound Purification
| Parameter | Value/Range | Solvent/System | Reference(s) |
| Solubility | |||
| Ethanol | ≤11 mg/mL | - | [2][3] |
| DMSO | 5 mg/mL | - | [3] |
| Dimethylformamide (DMF) | 14 mg/mL | - | [2][3] |
| TLC Analysis | |||
| Recommended Starting Solvent System | 7:3 | Hexane:Ethyl Acetate | [1] |
| Target Rf for Column Chromatography | 0.25 - 0.35 | Optimized Solvent System | [1] |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Also, spot the starting materials as standards if available.
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the spots.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and allow it to dry. Visualize the spots under a UV lamp (254 nm).[1]
-
Analysis: Calculate the Rf value for each spot and optimize the solvent system to achieve good separation with the product Rf in the 0.25-0.35 range.[1]
Protocol 2: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial nonpolar solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Pooling and Evaporation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Dissolution: Place the crude or partially purified solid product in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Mandatory Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A decision tree for troubleshooting common issues in chalcone purification.
References
overcoming challenges in the spectroscopic characterization of fluorinated chalcones
Technical Support Center: Spectroscopic Characterization of Fluorinated Chalcones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated chalcones. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in the spectroscopic characterization of these complex molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide & FAQs
Q1: Why do the ¹H and ¹³C NMR spectra of my fluorinated chalcone (B49325) appear overly complex with extensive peak splitting?
A1: The complexity arises from nuclear coupling between the fluorine atom (¹⁹F) and nearby protons (¹H) or carbons (¹³C). ¹⁹F is a spin ½ nucleus, just like ¹H, and it couples through bonds, leading to additional splitting of signals. For example, a proton signal that would be a doublet in a non-fluorinated analog might appear as a doublet of doublets. This effect can extend over several bonds (e.g., ²JCF, ³JCF, ⁴JCF and ²JHF, ³JHF, ⁴JHF).
Q2: How can I simplify or definitively interpret these complex splitting patterns?
A2:
-
¹⁹F NMR Spectroscopy: Running a standard ¹⁹F NMR experiment is crucial. It confirms the presence of fluorine and provides information about its chemical environment.[1][2]
-
Decoupling Experiments: ¹H{¹⁹F} (fluorine-decoupled proton) or ¹³C{¹⁹F} (fluorine-decoupled carbon) experiments will collapse the fluorine-induced splitting, simplifying the spectra to patterns expected for a non-fluorinated analog. This helps in assigning the underlying multiplicity of the signals.
-
2D NMR: Techniques like ¹H-¹³C HSQC, ¹H-¹³C HMBC, and ¹H-¹H COSY are invaluable. They help establish connectivity between protons and carbons, allowing you to piece together the molecular structure despite the complex splitting.
Q3: The aromatic region of my ¹H NMR spectrum is a crowded multiplet. How can I assign the individual proton signals?
A3:
-
Reference Non-Fluorinated Analogs: Compare your spectrum to that of a similar, non-fluorinated chalcone. Protons ortho to the fluorine atom will typically show the largest coupling constant.
-
Use 2D COSY: A ¹H-¹H COSY spectrum will reveal which aromatic protons are coupled to each other, helping to trace the spin systems on each aromatic ring.
-
Use 2D HMBC: A ¹H-¹³C HMBC spectrum can show long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations from the vinylic protons (H-α, H-β) to the aromatic carbons can help distinguish between the two aromatic rings.
-
Computational Prediction: DFT-based calculations can predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data for assignment.[3]
Mass Spectrometry (MS)
Troubleshooting Guide & FAQs
Q1: I am not observing the molecular ion peak ([M]⁺ or [M+H]⁺) in my mass spectrum. What could be the issue?
A1: Fluorinated chalcones can be fragile under certain ionization conditions, leading to immediate fragmentation.
-
Switch to a Soft Ionization Technique: If using Electron Ionization (EI), which is a high-energy technique, switch to a "soft" ionization method like Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Direct Analysis in Real Time (DART).[4][5][6] These methods are less likely to cause extensive fragmentation and are more likely to preserve the molecular ion.
-
Optimize Source Conditions: For techniques like ESI or APCI, optimizing parameters such as cone voltage or fragmentor voltage can minimize in-source fragmentation and enhance the molecular ion signal.
Q2: How can I distinguish between positional isomers of a fluorinated chalcone using mass spectrometry?
A2: While isomers have the same mass, their fragmentation patterns can differ based on the substituent's position.
-
Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting product ion spectrum is often unique to a specific isomer. For example, chalcones with a substituent at the 2-position of the A-ring may show a loss of a substituted styryl radical, while those with substitutions at the 3, 4, or 5 positions often lose a phenyl radical.[5]
-
Breakdown Curves: By systematically varying the collision energy in an MS/MS experiment and plotting the relative abundances of precursor and fragment ions, you can generate a breakdown curve. These curves can serve as a fingerprint to differentiate between isomers.[6]
Q3: What are the typical fragmentation pathways for fluorinated chalcones?
A3: Common fragmentation pathways involve cleavages around the central carbonyl group and propenone bridge.[7]
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common, leading to the formation of benzoyl cations or the loss of a phenyl radical (Ph•) or substituted phenyl radical.[5][7]
-
Loss of CO: The loss of a neutral carbon monoxide molecule is frequently observed from the molecular ion or subsequent fragment ions.[6]
-
Rearrangements: In some cases, particularly with ortho-substituted chalcones, intramolecular rearrangements can occur, leading to unique fragment ions like the benz-1-oxin cation.[7]
X-ray Crystallography
Troubleshooting Guide & FAQs
Q1: My fluorinated chalcone is an oil or fails to produce single crystals suitable for X-ray diffraction. What are my options?
A1: Crystallization can be challenging, especially for molecules with flexible chains or those that resist packing into an ordered lattice.[8][9][10]
-
Systematic Screening: Vigorously screen a wide range of solvents, solvent combinations (e.g., slow evaporation of a DCM/hexane mixture), and crystallization techniques (slow evaporation, vapor diffusion, slow cooling).
-
Co-crystallization with a Chaperone: If the compound itself will not crystallize, co-crystallization with a "chaperone" molecule can be effective. Fluorinated tetraaryladamantanes (TAAs) have been successfully used to encapsulate acyclic molecules and force them into a crystal lattice, allowing for structure determination.[8][9]
Q2: The solved crystal structure shows significant positional disorder. How can this be addressed?
A2: Disorder, where a molecule or part of a molecule occupies multiple positions in the crystal lattice, is a common issue.[10]
-
Low-Temperature Data Collection: Collecting the diffraction data at a very low temperature (e.g., 100 K) can often reduce thermal motion and resolve minor disorder.
-
Refinement Modeling: The disorder can be modeled during the refinement process using crystallographic software. This involves assigning partial occupancies to the different positions and refining them. While this complicates the refinement, it is often necessary to achieve a stable and accurate structural model.
-
Use a Two-Step Temperature Protocol: For challenging cases, a specific temperature protocol during crystallization, such as a drop to -20°C, may help in achieving a more ordered structure.[10]
Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)
Troubleshooting Guide & FAQs
Q1 (FTIR): I'm having trouble identifying the C-F bond stretch in my FTIR spectrum. Why might this be?
A1: The Carbon-Fluorine (C-F) stretch can sometimes be difficult to definitively assign. It typically appears in the 1260-1210 cm⁻¹ region, which can be crowded with other signals (the "fingerprint region").[11] Its intensity can also vary. Look for a medium to strong band in this region that is absent in non-fluorinated analogs.
Q2 (UV-Vis): My measured λmax values are different from those reported in the literature for a similar compound. What could cause this discrepancy?
A2: The maximum absorption wavelength (λmax) is sensitive to the electronic environment of the chromophore.
-
Solvent Effects: The polarity of the solvent can significantly shift λmax. Ensure you are using the same solvent as the literature report. Polar solvents can stabilize the excited state differently than non-polar solvents, causing a shift (solvatochromism).[12][13]
-
Substituent Effects: Even minor changes in the substitution pattern on the aromatic rings can alter the electronic properties and shift the λmax.[3]
-
pH: If your molecule has acidic or basic groups (like a hydroxyl group), the pH of the solution can alter the protonation state and change the electronic spectrum.
Quantitative Data Summary
Table 1: Typical Spectroscopic Data Ranges for Fluorinated Chalcones
| Spectroscopic Technique | Feature | Typical Range / Value | Notes |
| ¹H NMR | Vinylic Protons (-CH=CH-) | 6.90 - 8.20 ppm (doublets) | J-coupling constant of ~15 Hz indicates an E (trans) configuration.[11][14] |
| Aromatic Protons | 6.90 - 8.20 ppm (multiplets) | Complex patterns due to F-H coupling.[11] | |
| -OCH₃ Protons | 3.80 - 4.00 ppm (singlet) | If present.[11] | |
| ¹³C NMR | Carbonyl Carbon (C=O) | 190 - 195 ppm | |
| Vinylic Carbons (α, β) | 118 - 145 ppm | ||
| Carbon bonded to Fluorine (C-F) | 160 - 170 ppm (doublet) | Shows a large ¹JCF coupling constant. | |
| FTIR | Carbonyl Stretch (C=O) | 1640 - 1670 cm⁻¹ | Strong absorption, characteristic of α,β-unsaturated ketones.[11][15] |
| Alkene Stretch (C=C) | 1580 - 1610 cm⁻¹ | ||
| Aromatic C=C Stretch | 1500 - 1600 cm⁻¹ | ||
| C-F Stretch | 1210 - 1260 cm⁻¹ | Medium to strong absorption.[11] | |
| UV-Vis | π → π* transition | 260 - 300 nm | [3] |
| n → π* transition | 340 - 390 nm | This band is associated with the C=O group and extended conjugation.[3] |
Experimental Protocols
General Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the purified fluorinated chalcone and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe for the desired nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to ensure homogeneity and achieve good resolution.
-
Acquisition of ¹H Spectrum: Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C{¹H} spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Acquisition of ¹⁹F Spectrum: Acquire a standard ¹⁹F NMR spectrum. This is typically a quick experiment as ¹⁹F is 100% abundant.
-
2D NMR (if needed): Based on the complexity of the 1D spectra, run 2D experiments such as COSY, HSQC, and HMBC using standard instrument parameters.
-
Data Processing: Process all spectra by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
General Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent that is compatible with mass spectrometry, such as methanol (B129727) or acetonitrile. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization ([M+H]⁺ or [M+NH₄]⁺).
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Method Setup: Set up the instrument parameters.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Flow Rate: Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).
-
Source Parameters: Optimize the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
Analyzer: Set the mass range to scan for the expected molecular ion.
-
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Tandem MS (MS/MS): If further structural information is needed, perform an MS/MS experiment. Set the instrument to isolate the [M+H]⁺ ion and apply a specific collision energy to induce fragmentation. Acquire the resulting product ion spectrum.[6]
Visualizations: Workflows and Logic Diagrams
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Mass Spectrometric Investigation of Organo-Functionalized Magnetic Nanoparticles Binding Properties toward Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 12. bcc.bas.bg [bcc.bas.bg]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. researchgate.net [researchgate.net]
- 15. jetir.org [jetir.org]
Technical Support Center: Addressing Off-Target Effects of 2-Trifluoromethyl-2'-methoxychalcone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 2-Trifluoromethyl-2'-methoxychalcone in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1][2] this compound is thought to interact with Keap1, leading to the release of Nrf2. Once free, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a suite of cytoprotective and antioxidant enzymes, such as GCLM and NQO1.[2] Notably, its Nrf2 activation appears to be independent of the generation of reactive oxygen species (ROS) or changes in the cellular redox state.[1]
Q2: What are off-target effects and why are they a concern with chalcones?
Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. These interactions can lead to misleading experimental results, cellular toxicity, or other unanticipated biological responses. Chalcones, including this compound, possess an α,β-unsaturated carbonyl group which can act as a Michael acceptor. This reactive group can potentially form covalent bonds with nucleophilic residues, such as cysteine, on proteins other than Keap1, leading to a range of off-target activities.
Q3: What are the initial signs of potential off-target effects in my experiments?
Common indicators of off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from the phenotype seen with Nrf2 knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9).
-
Unusually high concentration required for effect: The effective concentration of the compound in your cellular assay is significantly higher than what is reported for Nrf2 activation (typically in the low micromolar range).[2]
-
Unexpected cytotoxicity: The compound induces significant cell death at concentrations intended to only activate the Nrf2 pathway.
-
Phenotypes inconsistent with Nrf2 activation: The observed cellular response is not a known downstream consequence of Nrf2 signaling.
Q4: How can I proactively minimize off-target effects?
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired Nrf2-dependent phenotype.
-
Orthogonal validation: Confirm key findings using a structurally different Nrf2 activator to ensure the observed phenotype is not specific to the chalcone (B49325) scaffold.
-
Use of appropriate controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally similar but inactive chalcone as a negative control if available.
Troubleshooting Guides
Issue 1: Significant Cytotoxicity Observed at Effective Concentrations
My compound is causing significant cell death at concentrations where I expect to see Nrf2 activation. How can I determine if this is an on-target or off-target effect?
This is a critical issue as Nrf2 activation is generally considered cytoprotective. High cytotoxicity may indicate off-target effects.
Troubleshooting Workflow: Cytotoxicity
References
refining dosage and administration route for in vivo studies with 2-Trifluoromethyl-2'-methoxychalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Trifluoromethyl-2'-methoxychalcone in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor, Keap1. This chalcone (B49325) derivative activates Nrf2, leading to its translocation to the nucleus. In the nucleus, Nrf2 induces the expression of cytoprotective genes that defend against oxidative and electrophilic stress.[1][2]
Q2: What is a recommended starting dosage for in vivo studies in mice?
A2: A previously reported in vivo study in mice used a dosage of 50 mg/kg of this compound.[1][2] This dosage resulted in a significant increase in the expression of Nrf2-regulated antioxidant genes, GCLM and NQO1, in the small intestine.[1][2] For novel chalcone derivatives, a general starting dose range of 10-100 mg/kg is often explored in rodent models. However, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model and research question.
Q3: What is the appropriate administration route for this compound?
A3: Common administration routes for chalcones in vivo are oral (p.o.) via gavage or intraperitoneal (i.p.) injection. The choice of administration route depends on the compound's solubility, the desired pharmacokinetic profile, and the experimental model. Oral administration is often preferred for its clinical relevance. In contrast, i.p. injection can be used for initial efficacy studies to bypass potential issues with oral absorption. One study on a different α-trifluoromethyl chalcone showed superior antitumor activity with both oral and intraperitoneal administration at a low dose of 3 mg/kg.
Q4: How should I prepare this compound for in vivo administration given its poor aqueous solubility?
A4: Poor aqueous solubility is a common issue with chalcone derivatives. Here are some formulation strategies:
-
Suspension: The compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) and saline.
-
Solution: The compound can first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with a vehicle such as saline or corn oil. It is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.
For example, a formulation could consist of dissolving the compound in DMSO and then diluting it with PEG300, Tween 80, and water. Always test the vehicle alone in a control group to ensure it does not cause any adverse effects.
Q5: What are the known solubility properties of this compound?
A5: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMF | 14 mg/ml |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/ml |
| DMSO | 5 mg/ml |
| Ethanol | 11 mg/ml |
This data is provided by Cayman Chemical.[1][2]
Q6: Is there any information on the toxicity of trifluoromethyl chalcones?
A6: Some studies on synthetic chalcones have indicated a median lethal dose (LD50) greater than 550 mg/kg when administered intraperitoneally in BALB/c mice, suggesting a relatively low acute toxicity for some chalcone derivatives. However, toxicity can be compound-specific. One study reported that a specific synthetic chalcone produced visceral damage and edema in internal organs, while others did not. It is essential to conduct toxicity studies for this compound in your specific model, starting with a dose-escalation study to determine the MTD. Signs of toxicity to monitor include weight loss, lethargy, and changes in behavior.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during administration. | The compound has poor solubility in the chosen vehicle. The final concentration of the organic solvent (e.g., DMSO) is too low after dilution. | Increase the proportion of the organic solvent or co-solvents (e.g., PEG) in the final formulation, ensuring it remains within non-toxic limits. Prepare a suspension instead of a solution using vehicles like 0.5% CMC. |
| No significant activation of Nrf2 target genes is observed in vivo. | The dosage is too low. Poor bioavailability via the chosen administration route. The compound was not stable in the formulation. | Perform a dose-response study to find the optimal effective dose. Try a different administration route (e.g., switch from oral to i.p.). Prepare fresh formulations for each experiment and check for compound degradation. |
| Animals show signs of toxicity (e.g., weight loss, lethargy). | The administered dose is above the MTD. The vehicle used for formulation is toxic. | Conduct a formal MTD study to identify a safe dose range. Administer the vehicle alone to a control group to ensure it does not cause adverse effects. |
| High variability in experimental results between animals. | Inconsistent administration technique (e.g., variable gavage volume or injection site). Differences in animal health or stress levels. | Ensure all personnel are properly trained in the administration technique. Standardize animal handling procedures to minimize stress. Randomize animals into treatment groups. |
Experimental Protocols
General Protocol for In Vivo Administration via Oral Gavage
-
Animal Model: Select an appropriate rodent model (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Formulation Preparation:
-
For a solution , dissolve this compound in a minimal amount of DMSO. Then, dilute the solution with a suitable vehicle such as corn oil or a mixture of PEG300 and saline to the final desired concentration. The final DMSO concentration should ideally be below 10%.
-
For a suspension , weigh the required amount of the compound and suspend it in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Use a homogenizer or sonicator to ensure a uniform suspension.
-
-
Dosing:
-
Administer the formulation orally using a gavage needle. The volume should be calculated based on the animal's body weight (e.g., 5-10 ml/kg).
-
Include a vehicle control group that receives the same formulation without the active compound.
-
-
Monitoring: Monitor the animals for any signs of toxicity or adverse effects throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., small intestine, liver) for analysis of Nrf2 target gene expression (e.g., by qPCR or Western blot).
Visualizations
Caption: Activation of the Nrf2 signaling pathway by this compound.
Caption: General experimental workflow for in vivo studies.
References
Validation & Comparative
A Comparative Analysis of 2-Trifluoromethyl-2'-methoxychalcone and Other Nrf2 Activators: A Guide for Researchers
For Immediate Release
Shanghai, China – December 5, 2025 – In the ongoing quest for novel therapeutic agents targeting oxidative stress-related diseases, the transcription factor Nrf2 has emerged as a pivotal molecular target. This guide provides a comprehensive comparative analysis of 2-Trifluoromethyl-2'-methoxychalcone, a potent synthetic chalcone (B49325) derivative, alongside other prominent Nrf2 activators. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their relative potencies, mechanisms of action, and the experimental methodologies used for their evaluation.
Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreducase 1 (NQO1) and Heme Oxygenase 1 (HO-1).
This guide will delve into the quantitative comparison of this compound with other well-characterized Nrf2 activators, present detailed experimental protocols for key assays, and provide a visual representation of the Nrf2 signaling pathway.
Quantitative Comparison of Nrf2 Activator Potency
The efficacy of Nrf2 activators is often quantified by their half-maximal effective concentration (EC50) in reporter gene assays or their ability to induce the expression of Nrf2 target genes. The following tables summarize available data to provide a comparative perspective on the potency of this compound and other notable Nrf2 activators. It is important to note that experimental conditions can significantly influence these values.
| Compound | Assay | Cell Line/System | Potency/Efficacy | Reference |
| This compound | NQO1 and GCLM gene expression (in vivo) | Mouse small intestine | 5-fold and 3-fold higher induction than sulforaphane, respectively. | [2] |
| This compound | Nrf2-regulated antioxidant gene expression (in vitro) | Human bronchial epithelial cells | Marked increase in GCLM and NQO1 expression at 10 µM. | [2] |
| Sulforaphane | NQO1 Induction | Not specified | More potent than curcumin (B1669340) and resveratrol. | |
| Bardoxolone Methyl (CDDO-Me) | ARE-luciferase reporter assay | Transfected reporter cell line | IC50: 0.036 µM | |
| Dimethyl Fumarate (DMF) | Nrf2 activation | Human retinal endothelial cells | Concentration-dependent increase in Nrf2 activation and HO-1 protein levels. |
Nrf2 Signaling Pathway
The following diagram illustrates the canonical Keap1-Nrf2 signaling pathway and the mechanism of action of Nrf2 activators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay is a common method to screen for and quantify the activity of Nrf2 activators.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, HEK293T) in appropriate growth medium.
-
Seed cells in a 96-well plate to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with an ARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, sulforaphane) in fresh cell culture medium.
-
Replace the medium in the transfected cell plates with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 16-24 hours).
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Quantitative Real-Time PCR (qRT-PCR) for NQO1 and HO-1 Expression
This method is used to quantify the induction of Nrf2 target genes at the mRNA level.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human bronchial epithelial cells) in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the desired concentrations of Nrf2 activators or vehicle control for a specific duration (e.g., 6, 12, or 24 hours).
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (NQO1, HO-1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
In Vivo Assessment of Nrf2 Activation in Mice
This protocol outlines a general procedure for evaluating the in vivo efficacy of Nrf2 activators.
1. Animal Husbandry and Treatment:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the Nrf2 activator (e.g., this compound at 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage).
2. Tissue Collection and Processing:
-
At a predetermined time point post-administration (e.g., 24 hours), euthanize the mice.
-
Harvest target tissues (e.g., small intestine, liver, lung).
-
For gene expression analysis, immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until RNA extraction.
-
For protein analysis, homogenize the tissues in appropriate lysis buffers containing protease and phosphatase inhibitors.
3. Analysis:
-
Perform qRT-PCR on the extracted RNA to measure the expression of Nrf2 target genes as described in the protocol above.
-
Perform Western blotting on the tissue lysates to assess the protein levels of Nrf2 and its target enzymes.
Concluding Remarks
This compound stands out as a highly potent Nrf2 activator, demonstrating superior in vivo efficacy in inducing key cytoprotective genes compared to the well-established activator, sulforaphane. While a direct comparison of EC50 values from standardized in vitro assays remains to be fully elucidated in the public domain, the existing data strongly supports its potential as a valuable research tool and a lead compound for the development of novel therapeutics targeting oxidative stress-related pathologies. The experimental protocols provided herein offer a robust framework for the continued investigation and comparative analysis of this and other Nrf2 activators. Further studies are warranted to fully characterize the pharmacological profile of this compound and its therapeutic potential.
References
Navigating the Bioactive Landscape of Methoxy-Substituted Chalcones: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are a class of aromatic ketones featuring a three-carbon α,β-unsaturated carbonyl system. Their versatile chemical scaffold allows for extensive derivatization, making them a focal point in medicinal chemistry. The introduction of methoxy (B1213986) (-OCH₃) groups, in particular, has been shown to significantly influence their pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of methoxy-substituted chalcones, summarizing their structure-activity relationships (SAR) across various biological activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Cell Proliferation and Survival
The substitution pattern of methoxy groups on the chalcone (B49325) scaffold plays a pivotal role in determining their anticancer efficacy and mechanism of action. Generally, the presence of multiple methoxy groups is associated with enhanced cytotoxic and antitubulin activities.
Structure-Activity Relationship Summary
-
Trimethoxy Substitution: Chalcones featuring a trimethoxyphenyl residue, particularly a 3,4,5-trimethoxy pattern on the B-ring, exhibit potent antitubulin activity, structurally mimicking the A-ring of combretastatin (B1194345) A-4, a well-known tubulin polymerization inhibitor.[1][2] This substitution is favorable for inducing apoptosis and blocking the cell cycle.[1] For instance, 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (Compound 3c in the referenced study) demonstrated high cytotoxicity with IC₅₀ values of 0.019 μM against HeLa, 0.020 μM against HCT15, and 0.022 μM against A549 cells.[2]
-
Dimethoxy Substitution: Compounds with two methoxy groups also show significant activity. 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one (Compound 3e ) displayed notable IC₅₀ values across the same panel of cell lines.[2] In another study, 2'-hydroxy-4',6'-dimethoxychalcone was identified as a potent inhibitor of the ABCG2 transporter, which is involved in multidrug resistance.[3][4]
-
Positional Importance: The position of methoxy groups is crucial. For inhibiting the breast cancer resistance protein (BCRP/ABCG2), at least two methoxyl groups on the B-ring were found to be necessary for optimal inhibition.[3][4] However, substitution at the 3, 4, and 5 positions could also induce cytotoxicity.[3][4]
Comparative Cytotoxicity Data
| Compound Name/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one | HeLa (Cervical Cancer) | 0.019 | [2] |
| HCT15 (Colon Cancer) | 0.020 | [2] | |
| A549 (Lung Cancer) | 0.022 | [2] | |
| 3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one | HeLa, HCT15, A549 | "Better IC₅₀ values" | [2] |
| Panduratin A (PA) | MCF-7 (Breast Cancer) | 15 (24h), 11.5 (48h) | [1] |
| T47D (Breast Cancer) | 17.5 (24h), 14.5 (48h) | [1] | |
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast Cancer) | 5.28 µg/mL | [5] |
Experimental Protocol: Cytotoxicity Assessment via Alkaline Comet Assay
This assay quantifies DNA strand breaks, a hallmark of apoptosis induced by cytotoxic compounds.[2]
-
Cell Treatment: Treat cancer cells (e.g., HeLa, HCT15, A549) with various concentrations of the methoxy-substituted chalcone for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Gently scrape and harvest the cells. Centrifuge to form a cell pellet.
-
Slide Preparation: Mix the cell pellet with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide. Allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis buffer (containing Triton X-100 and NaCl) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply an electric field to the slides. The negatively charged, fragmented DNA will migrate from the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer, then stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide).
-
Visualization: Observe the slides under a fluorescence microscope. The length and intensity of the comet tail relative to the head (nucleus) are proportional to the amount of DNA damage.
Visualization: Chalcone-Induced Apoptotic Pathway
Caption: Chalcones can induce apoptosis by increasing ROS, leading to mitochondrial stress and caspase activation.
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Methoxy-substituted chalcones have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and Nrf2 signaling pathways.[6][7]
Structure-Activity Relationship Summary
-
NF-κB Inhibition: Chalcones are known to suppress the activation of Nuclear Factor kappa B (NF-κB), a key regulator of inflammatory responses.[8] This inhibition prevents the transcription of pro-inflammatory genes like iNOS and COX-2.
-
Nrf2 Activation: Certain chalcones can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] 2-Hydroxy-4′-methoxychalcone (AN07) has been shown to stimulate the Nrf2/HO-1 antioxidant system.[7][9]
-
Michael Acceptor Site: The anti-inflammatory activity of α-X-substituted 2′,3,4,4′-tetramethoxychalcones was found to correlate with their thiol alkylating activity, acting as Michael acceptors.[6] Stronger electrophiles (with X = CF₃, Br, Cl) were more potent inhibitors of inflammatory responses.[6]
Comparative Anti-inflammatory Data
| Compound/Description | Assay/Target | Effect | Reference |
| 2-Hydroxy-4′-methoxychalcone (AN07) | LPS-induced NO, iNOS, COX-2 in RAW 264.7 cells | Attenuated expression | [7][9][10] |
| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | LPS-induced inflammation in BV2 microglia | Significant anti-inflammatory activity | [10] |
| 4-Hydroxy-4′-methoxychalcone | TNF-α and IL-6 release | Inhibition | [10] |
| 2′-hydroxy-4′,6′-dimethoxychalcone (4',6'-DMC) | LPS-induced NO, PGE₂, iNOS, COX-2 in RAW 264.7 cells | Significant reduction | [11] |
Experimental Protocol: Nitric Oxide (NO) Determination using Griess Assay
This assay measures the production of nitrite (B80452) (NO₂⁻), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test chalcone.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of solution A (sulfanilamide in phosphoric acid) and solution B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Reaction: Add the Griess reagent to the collected supernatants in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Quantification: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Visualization: NF-κB Pathway Inhibition
Caption: Methoxy-chalcones can inhibit the NF-κB pathway by preventing IKK-mediated IκBα degradation.
Enzyme Inhibition: Targeting Monoamine Oxidase B (MAO-B)
Chalcones have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of neurodegenerative diseases. Their inhibitory activity stems from their structural similarity to known MAO-B inhibitors.[12]
Structure-Activity Relationship Summary
-
Selectivity: Most methoxy-substituted chalcones exhibit selective, competitive, and reversible inhibition of hMAO-B over hMAO-A.[12][13]
-
B-Ring Substituents: The substitution on the para-position of ring B significantly influences potency. An electron-donating group like dimethylamino ((2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one) resulted in the most potent hMAO-B inhibition.[12]
-
Shift in Selectivity: While most chalcones are selective for MAO-B, the introduction of 2,4,6-trimethoxy substituents on ring B can shift the selectivity towards MAO-A.[14][15]
Comparative MAO-B Inhibition Data
| Compound Name/Description | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Mode | Reference |
| (2E)-3-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one | 0.29 ± 0.011 | 0.14 ± 0.001 | Competitive, Reversible | [12][13] |
| Compound 16 (unspecified chalcone analog) | 0.020 (MAO-B) | 0.020 | Competitive, Reversible | [14][15] |
| 0.047 (MAO-A) | 0.047 | [14][15] |
Experimental Protocol: hMAO-B Inhibition Assay
This fluorometric assay measures the activity of hMAO-B by monitoring the production of hydrogen peroxide (H₂O₂).
-
Enzyme Preparation: Use recombinant human MAO-B.
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a phosphate (B84403) buffer, Amplex Red reagent, horseradish peroxidase (HRP), and the hMAO-B enzyme.
-
Inhibitor Addition: Add the methoxy-substituted chalcone at various concentrations to the wells. Pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the MAO-B substrate (e.g., p-tyramine).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 30 minutes) using a microplate reader with excitation at 530 nm and emission at 590 nm. The H₂O₂ produced by MAO-B reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition for each chalcone concentration and calculate the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
This guide highlights the significant potential of methoxy-substituted chalcones as versatile scaffolds for drug development. The number and position of methoxy groups critically dictate the biological activity, offering a roadmap for designing next-generation therapeutic agents with enhanced potency and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New structure–activity relationships of chalcone inhibitors of breast cancer resistance protein: polyspecificity toward inhibition and critical substitutions against cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 | Semantic Scholar [semanticscholar.org]
- 10. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitory activity of methoxy-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Efficacy of 2-Trifluoromethyl-2'-methoxychalcone in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-Trifluoromethyl-2'-methoxychalcone (TMC), a potent Nrf2 activator, and its potential therapeutic efficacy in preclinical models of cancer and inflammation. While direct in vivo efficacy data for TMC is limited, this document outlines its validated mechanism of action and compares it with other well-characterized Nrf2 activators, namely Dimethyl Fumarate (DMF) and Bardoxolone Methyl (CDDO-Me), for which preclinical therapeutic data is available. The provided experimental protocols and structured data aim to facilitate the design of future studies to validate the therapeutic potential of TMC.
Mechanism of Action: A Potent Nrf2 Activator
This compound is a chalcone (B49325) derivative that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Upon stimulation by electrophiles or oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of a wide array of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.
The primary mechanism of action for TMC, and the basis for its comparison with other Nrf2 activators, is its ability to induce this protective genetic program.
Comparative Analysis with Alternative Nrf2 Activators
While preclinical studies demonstrating the therapeutic efficacy of TMC in specific disease models are not yet publicly available, a comparison can be drawn with other Nrf2 activators that have been evaluated in similar contexts.
Table 1: Comparison of Nrf2 Activators
| Feature | This compound (TMC) | Dimethyl Fumarate (DMF) | Bardoxolone Methyl (CDDO-Me) |
| Chemical Class | Chalcone | Fumaric Acid Ester | Triterpenoid |
| Primary Mechanism | Nrf2 Activation | Nrf2 Activation, NF-κB Inhibition | Nrf2 Activation, NF-κB Inhibition |
| Preclinical Models | Nrf2 activation demonstrated in human bronchial epithelial cells and mice. | Efficacy shown in models of multiple sclerosis, psoriasis, and neurodegenerative diseases. | Efficacy shown in models of chronic kidney disease and various cancers. |
| Clinical Status | Preclinical | Approved for Multiple Sclerosis and Psoriasis | Investigational (Clinical Trials) |
Preclinical Data Summary
The available preclinical data for TMC demonstrates robust target engagement. In contrast, extensive data is available for DMF and Bardoxolone Methyl, providing a benchmark for the anticipated effects of Nrf2 activation in disease models.
Table 2: Summary of Preclinical In Vivo Data
| Compound | Model System | Dosage | Key Findings |
| This compound (TMC) | Mice | 50 mg/kg | 4.5-fold increase in GCLM and 4.6-fold increase in NQO1 expression in the small intestine. |
| Dimethyl Fumarate (DMF) | Rodent Models of Neurodegeneration | Varies | Neuroprotective, antioxidative, and anti-inflammatory effects. |
| Bardoxolone Methyl (CDDO-Me) | Mouse Xenograft Cancer Models | Varies | Significant inhibition of tumor growth. |
| Other Chalcone Derivatives | Mouse Xenograft Cancer Models | 30-150 mg/kg | Inhibition of tumor growth (e.g., 27.2% and 58.5% reduction in tumor weight for different derivatives). |
Signaling Pathway
The Keap1-Nrf2 signaling pathway is the primary target of TMC. Its activation leads to a cascade of downstream effects that are thought to confer its therapeutic potential.
Caption: The Keap1-Nrf2 signaling pathway activated by this compound.
Experimental Protocols
The following are detailed, representative protocols for evaluating the therapeutic efficacy of TMC in preclinical models of cancer and inflammation. These are based on established methodologies for similar compounds.
In Vivo Cancer Efficacy Study: Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of TMC in a mouse xenograft model.
Cross-Validation of In Vitro and In Vivo Antioxidant Activity of 2-Trifluoromethyl-2'-methoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of 2-Trifluoromethyl-2'-methoxychalcone, cross-validating its in vitro and in vivo activities. The information is compiled from available scientific literature to offer an objective overview supported by experimental data. This document is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as an antioxidant agent.
Overview of this compound's Antioxidant Mechanism
This compound is a synthetic chalcone (B49325) derivative that has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a central role in the cellular defense against oxidative and electrophilic stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Keap1. Upon activation by inducers such as this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[1][2]
This mechanism of action suggests that this compound's antioxidant effects are primarily indirect, relying on the upregulation of the cell's own defense systems rather than direct radical scavenging.
In Vitro Antioxidant Activity
In human bronchial epithelial cells, treatment with 10 µM of this compound led to a significant increase in the expression of Nrf2-regulated antioxidant genes, namely Glutamate-cysteine ligase modifier subunit (GCLM) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][2]
Table 1: In Vitro Nrf2 Activation by this compound
| Cell Line | Concentration | Target Genes Upregulated | Reference |
| Human Bronchial Epithelial Cells | 10 µM | GCLM, NQO1 | [1][2] |
In Vivo Antioxidant Activity
The in vitro Nrf2-activating potential of this compound has been successfully validated in in vivo models.
In a study involving mice, oral administration of 50 mg/kg of this compound resulted in a marked upregulation of the Nrf2 target genes GCLM and NQO1 in the small intestine.[1][2] This demonstrates the bioavailability and efficacy of the compound in a living organism.
Table 2: In Vivo Nrf2 Activation by this compound in Mice
| Animal Model | Dosage | Tissue | Target Gene Upregulation | Reference |
| Mice | 50 mg/kg | Small Intestine | GCLM (4.5-fold increase), NQO1 (4.6-fold increase) | [1][2] |
Comparison with Other Chalcone Derivatives
While direct comparative data for this compound is limited, a vast body of research exists on the antioxidant activities of other chalcone derivatives, which are typically evaluated using direct radical scavenging assays. These studies highlight that the antioxidant capacity of chalcones is heavily influenced by their substitution patterns.[4][5] For instance, the presence of hydroxyl groups, particularly in the 2'-position, is often associated with potent antioxidant and anti-inflammatory properties.[4]
Table 3: Comparative In Vitro Antioxidant Activity of Various Chalcone Derivatives (for reference)
| Chalcone Derivative | Assay | IC50 Value (µg/mL) | Standard | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | DPPH | 3.39 | Ascorbic Acid (2.17 µg/mL) | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | DPPH | 6.89 | Ascorbic Acid (2.17 µg/mL) | [6] |
| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | DPPH | 8.22 | Ascorbic Acid (2.17 µg/mL) | [6] |
| 2'-hydroxy analog (4b) | Nitric Oxide Scavenging | ~25-30 | Ascorbic Acid | [4] |
| (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | ABTS | 124 | - | [7][8] |
Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of antioxidant activity, based on the reviewed literature.
In Vitro Nrf2 Activation Assay
Objective: To determine the ability of a compound to activate the Nrf2 signaling pathway in cultured cells.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured in an appropriate medium and conditions.
-
Treatment: Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle control for a specified period.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of Nrf2 target genes (e.g., GCLM, NQO1).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization. Results are expressed as fold change compared to the vehicle-treated control.
In Vivo Nrf2 Activation Study
Objective: To assess the in vivo efficacy of a compound in activating the Nrf2 pathway.
Methodology:
-
Animal Model: Mice are used as the in vivo model.
-
Administration: The test compound (e.g., 50 mg/kg this compound) is administered to the mice, typically via oral gavage. A control group receives the vehicle.
-
Tissue Collection: After a predetermined time, mice are euthanized, and target tissues (e.g., small intestine) are collected.
-
Gene Expression Analysis: RNA is extracted from the tissues, and qRT-PCR is performed to quantify the expression of Nrf2 target genes (GCLM, NQO1).
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene, and the fold change in the treated group is calculated relative to the control group.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the direct free radical scavenging capacity of a compound.
Methodology:
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compound is dissolved in a suitable solvent to prepare various concentrations. Ascorbic acid is often used as a positive control.[5]
-
Reaction: A specific volume of the DPPH solution is mixed with different concentrations of the test compound or standard. The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
Visualizations
Nrf2 Signaling Pathway Activation
Caption: Activation of the Nrf2 signaling pathway by this compound.
Experimental Workflow for In Vivo Antioxidant Activity Assessment
Caption: Workflow for evaluating the in vivo antioxidant activity of this compound.
Conclusion
The available evidence strongly indicates that this compound is a potent in vitro and in vivo activator of the Nrf2 antioxidant pathway. This indirect antioxidant mechanism, which upregulates the body's own defense systems, is a promising strategy for combating oxidative stress-related conditions. While direct radical scavenging data for this specific chalcone is not prevalent, its efficacy in activating the Nrf2 pathway is well-documented. Further research could involve direct comparative studies with other chalcones in various antioxidant assays to provide a more complete profile of its antioxidant capabilities.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 1309371-03-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Comparative Antioxidant Activity of The Synthesized (E)-Chalcones: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic vs. Natural Chalcones: A Head-to-Head Comparison in Biological Assays
A comprehensive guide for researchers and drug development professionals on the comparative performance of synthetic and natural chalcones, supported by experimental data and detailed methodologies.
Chalcones, belonging to the flavonoid family, are naturally occurring compounds found in a variety of plants, fruits, and vegetables.[1][2][3] These molecules, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in the scientific community for their wide array of biological activities.[1][4][5] Researchers have not only explored the therapeutic potential of these natural chalcones but have also synthesized a vast number of derivatives with the aim of enhancing their potency and reducing toxicity.[6] This guide provides a head-to-head comparison of the biological performance of synthetic versus natural chalcones, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Performance in Biological Assays: A Comparative Overview
The biological activity of chalcones is largely attributed to their flexible structure and the presence of the α,β-unsaturated carbonyl group, which can interact with various cellular targets.[7][8] Both natural and synthetic chalcones have demonstrated significant potential in anticancer, antimicrobial, and anti-inflammatory assays.
Anticancer Activity:
Natural chalcones like Xanthohumol, isolated from hops, and Licochalcone A, from licorice, have been extensively studied for their anticancer properties.[7] They have been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways in cancer cells.[7][9] For instance, Xanthohumol has demonstrated the ability to upregulate p53 and p21, leading to cell cycle arrest and apoptosis.[7]
Synthetic chalcones, on the other hand, are often designed to optimize the pharmacological profile of their natural counterparts.[4] Structural modifications, such as the introduction of different substituents on the aromatic rings or the incorporation of heterocyclic moieties, have led to synthetic chalcones with enhanced cytotoxic activity against various cancer cell lines.[4][7] In some cases, synthetic derivatives have shown superior potency compared to the parent natural compounds.
Table 1: Comparative Anticancer Activity of Natural and Synthetic Chalcones
| Compound | Type | Cancer Cell Line | Assay | IC50 (µM) | Source |
| Xanthohumol | Natural | A549 (Lung) | MTT | ~15 | [7] |
| Licochalcone A | Natural | MCF-7 (Breast) | MTT | ~10 | [7] |
| 4-Hydroxyderricin | Natural | - | Topo II Inhibition | - | [4] |
| Synthetic Chalcone (B49325) (bis-thioepoxypropoxy substitution) | Synthetic | MCF-7 (Breast) | Proliferation | 0.49 | [4] |
| Synthetic Chalcone (bis-thioepoxypropoxy substitution) | Synthetic | HCT-15 (Colon) | Proliferation | 0.23 | [4] |
| 4-Chloro-4′-hydroxychalcone | Synthetic | - | Topo I Inhibition | 76% inhibition at 3.9 mM | [4] |
Anti-inflammatory Activity:
Both natural and synthetic chalcones exhibit notable anti-inflammatory properties.[9] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate key inflammatory signaling pathways like NF-κB and MAPKs.[9] Natural chalcones like flavokavain A and isoliquiritigenin (B1662430) have demonstrated significant anti-inflammatory effects.[9] Synthetic chalcones have also been developed to specifically target inflammatory pathways, with some showing potent inhibition of NO production in activated macrophages.[10]
Antimicrobial Activity:
The antimicrobial potential of chalcones has been recognized against a broad spectrum of pathogens, including bacteria and fungi.[5] Natural chalcones can disrupt microbial membranes and interfere with essential cellular processes.[1] Synthetic chalcones, particularly those incorporating heterocyclic rings, have shown promising antimicrobial activity, sometimes surpassing that of standard antibiotics.[11]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are outlines of common assays used to evaluate the biological activity of chalcones.
1. MTT Assay for Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells. The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test chalcones (natural and synthetic) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
2. Nitric Oxide (NO) Production Assay (Anti-inflammatory)
-
Principle: This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of chalcones for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
3. Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)
-
Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Methodology:
-
Prepare a serial dilution of the chalcones in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is determined as the lowest concentration of the chalcone at which there is no visible turbidity.
-
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
The biological effects of chalcones are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and a typical experimental workflow.
Caption: Chalcone-induced anticancer mechanism via p53 activation.
Caption: Chalcone's inhibition of the NF-κB inflammatory pathway.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
The comparative analysis of synthetic and natural chalcones reveals a dynamic interplay between nature's blueprint and human ingenuity. While natural chalcones provide a rich source of bioactive scaffolds, synthetic chemistry offers the tools to refine and enhance their therapeutic properties. The data presented herein underscores that synthetic chalcones can exhibit significantly improved potency in various biological assays. However, the therapeutic potential of both natural and synthetic chalcones continues to be an exciting area of research, with ongoing efforts to discover and develop novel chalcone-based drugs for a multitude of diseases. This guide serves as a foundational resource for researchers to navigate the landscape of chalcone pharmacology and to inform the design of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Pharmacological potential of natural chalcones: a recent studies and future perspective [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scienceopen.com [scienceopen.com]
Independent Verification of the Nrf2-Activating Properties of 2-Trifluoromethyl-2'-methoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nrf2-activating properties of 2-Trifluoromethyl-2'-methoxychalcone against other well-known Nrf2 activators. The information presented is supported by experimental data from independent studies, offering a valuable resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Introduction to Nrf2 Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[1][2] Upon exposure to various stimuli, including oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating their transcription. These genes encode a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
This compound: A Potent Nrf2 Activator
Recent studies have identified this compound as a potent activator of the Nrf2 signaling pathway. Both in vitro and in vivo experiments have demonstrated its ability to induce the expression of Nrf2-dependent genes, suggesting its potential as a therapeutic agent for conditions associated with oxidative stress.
Quantitative Comparison of Nrf2 Activators
Direct head-to-head comparisons of Nrf2 activators in a single standardized study are limited. The following tables summarize available quantitative data from various sources to provide a comparative perspective. It is important to note that experimental conditions can significantly influence these values.
Table 1: In Vivo Induction of Nrf2 Target Genes in Mouse Small Intestine
| Compound | Dose | Target Gene | Fold Induction vs. Vehicle | Fold Induction vs. Sulforaphane | Reference |
| This compound | 50 mg/kg | GCLM | 6-fold | 3-fold | [3] |
| This compound | 50 mg/kg | NQO1 | 10-fold | 5-fold | [3] |
| Sulforaphane | Not Specified | GCLM | 2-fold | - | [3] |
| Sulforaphane | Not Specified | NQO1 | 2-fold | - | [3] |
Table 2: Comparative Potency of Common Nrf2 Activators
| Compound | Potency Comparison | Target Gene/Assay | Reference |
| Sulforaphane | More potent than curcumin (B1669340) and resveratrol | NQO1 induction | [4][5] |
| This compound | 3-fold and 5-fold more potent than sulforaphane | GCLM and NQO1 induction (in vivo) | [2] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate Nrf2 activators, the following diagrams illustrate the Nrf2 signaling pathway and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway and points of intervention by activators.
Caption: A typical experimental workflow for the verification of Nrf2 activators.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ARE-Luciferase Reporter Gene Assay
This assay is a common method to screen for Nrf2 activators by measuring the transcriptional activity of Nrf2.
-
Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an ARE promoter (e.g., HepG2-ARE-Luc).
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., sulforaphane).
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold induction of luciferase activity compared to the vehicle-treated control.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to quantify the mRNA expression levels of Nrf2 target genes.
-
Protocol:
-
Treat cells or animals with the Nrf2 activator as described in the experimental design.
-
Isolate total RNA from the cells or tissues using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for Nrf2 target genes (e.g., GCLM, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
-
Western Blotting for Nrf2 and Target Proteins
Western blotting is used to detect and quantify the protein levels of Nrf2 and its downstream targets.
-
Protocol:
-
Following treatment with the Nrf2 activator, prepare whole-cell lysates or nuclear/cytoplasmic fractions.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Nrf2, anti-HO-1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin, Lamin B).
-
Conclusion
The available evidence strongly supports that this compound is a potent activator of the Nrf2 signaling pathway, demonstrating greater potency in inducing key cytoprotective genes compared to the well-established activator, sulforaphane, in an in vivo model. While a comprehensive, direct comparison of a wide range of Nrf2 activators under standardized conditions is still needed, this guide provides a valuable summary of the current data and methodologies for researchers interested in the therapeutic potential of Nrf2 activation. The detailed experimental protocols and pathway diagrams serve as a practical resource for the independent verification and further investigation of novel Nrf2-activating compounds.
References
- 1. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of 2-Trifluoromethyl-2'-methoxychalcone for the Keap1-Nrf2 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases. Among the molecules known to modulate this pathway, 2-Trifluoromethyl-2'-methoxychalcone (TMC) has emerged as a potent activator of the transcription factor Nrf2.[1][2] This guide provides a comprehensive assessment of the specificity of TMC for the Keap1-Nrf2 pathway, comparing it with other well-characterized modulators and presenting the experimental frameworks necessary for such evaluations.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby keeping its levels low. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
Comparative Analysis of Keap1-Nrf2 Modulators
In contrast, other modulators have been more extensively characterized. This section provides a comparative overview.
| Compound | Mechanism of Action | Potency | Selectivity Notes |
| This compound (TMC) | Putative direct inhibitor of Keap1-Nrf2 interaction; as a chalcone, may act as a Michael acceptor. | Potent Nrf2 activator in vitro and in vivo.[1] | Specific binding affinity data (IC50/Kd) for Keap1 is not currently available. Off-target effects are not well-documented. |
| Brusatol | Enhances ubiquitination and degradation of Nrf2 protein. | IC50 values in the low nanomolar range for reducing Nrf2 protein levels. | Considered a non-selective Nrf2 pathway inhibitor.[5] |
| ML385 | Directly binds to the Neh1 domain of Nrf2, inhibiting its transcriptional activity. | IC50 of 1.9 µM for Nrf2 inhibition. | Reported to be a specific and selective Nrf2 inhibitor.[6] |
| Sulforaphane | Covalently modifies cysteine residues on Keap1. | Effective concentrations in the low micromolar range for Nrf2 activation. | Reacts with other cellular thiols, indicating potential for off-target effects. |
Experimental Protocols for Assessing Specificity
To ascertain the specificity of a compound like TMC for the Keap1-Nrf2 pathway, a series of well-defined experiments are necessary. Below are detailed protocols for key assays.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay directly measures the binding of a compound to the Keap1 protein, thereby preventing its interaction with an Nrf2-derived peptide.
Principle: A fluorescently labeled Nrf2 peptide, when unbound in solution, rotates rapidly, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its rotation slows, leading to an increase in polarization. A compound that inhibits this interaction will cause a decrease in polarization.
Experimental Workflow:
Detailed Protocol:
-
Reagents and Materials:
-
Purified recombinant Keap1 protein (Kelch domain).
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated).
-
Test compound (TMC) dissolved in DMSO.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 0.5 mM TCEP).
-
384-well, low-volume, black, round-bottom plates.
-
Fluorescence polarization plate reader.
-
-
Assay Procedure:
-
Add 10 µL of assay buffer containing the fluorescent Nrf2 peptide to each well.
-
Add 5 µL of the test compound at various concentrations (serially diluted). For control wells, add DMSO.
-
Add 5 µL of the Keap1 protein solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
An IC50 value, the concentration of the compound that inhibits 50% of the Keap1-Nrf2 interaction, is determined by fitting the data to a dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Experimental Workflow:
Detailed Protocol:
-
Reagents and Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE).
-
Cell culture medium and supplements.
-
Test compound (TMC) dissolved in DMSO.
-
96-well, white, clear-bottom cell culture plates.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
-
-
Assay Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for 16-24 hours.
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated by normalizing the luminescence values of treated cells to those of the vehicle control.
-
An EC50 value, the concentration of the compound that produces 50% of the maximal response, can be determined from a dose-response curve.
-
Conclusion
This compound is a recognized potent activator of the Nrf2 pathway.[1] However, a definitive assessment of its specificity for the Keap1-Nrf2 interaction is hampered by the lack of publicly available direct binding data. The general mechanism of action for chalcones involves covalent modification of Keap1, which carries an inherent risk of off-target reactivity.[4] To rigorously establish the specificity of TMC, further experimental validation using assays such as Fluorescence Polarization and Cellular Thermal Shift Assays (CETSA) is essential to quantify its direct engagement with Keap1. Comparative studies with well-characterized, non-covalent inhibitors and broad, unbiased off-target screening would provide a clearer picture of its selectivity profile. For researchers in drug development, generating this quantitative data is a critical next step in evaluating the therapeutic potential of TMC as a specific modulator of the Keap1-Nrf2 pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound 1309371-03-6 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the pharmacokinetic differences between various chalcone derivatives
For Researchers, Scientists, and Drug Development Professionals
Chalcones, a class of naturally occurring compounds belonging to the flavonoid family, have garnered significant interest in the scientific community due to their diverse and potent pharmacological activities. These activities, ranging from anticancer and anti-inflammatory to antimalarial and antioxidant, have positioned chalcone (B49325) derivatives as promising candidates for drug development. However, the therapeutic efficacy of any compound is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it. Understanding these pharmacokinetic differences is paramount for selecting and optimizing lead candidates.
This guide provides an objective comparison of the pharmacokinetic properties of various chalcone derivatives, supported by experimental data. It aims to equip researchers with the necessary information to make informed decisions in the pursuit of novel therapeutics.
Key Pharmacokinetic Parameters of Selected Chalcone Derivatives
The following table summarizes key in vivo pharmacokinetic parameters for several well-studied chalcone derivatives with demonstrated anticancer, anti-inflammatory, and antimalarial properties. These parameters provide a snapshot of how these compounds behave within a biological system.
| Chalcone Derivative | Therapeutic Class | Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| Licochalcone A | Anti-inflammatory, Anticancer | Rat | 200 mg/kg (oral) | 3.31 ± 0.30 | - | 21.83 ± 1.44 | - | [1] |
| Rat | - | - | - | 2479.9 (IV) | 3.3 | [2] | ||
| Xanthohumol (B1683332) | Anticancer, Anti-inflammatory | Rat | 1.86 mg/kg (oral) | 0.019 ± 0.002 | ~7-8 | 0.84 ± 0.17 | ~33 | [3][4] |
| Rat | 5.64 mg/kg (oral) | 0.043 ± 0.002 | ~7-8 | 1.03 ± 0.12 | ~13 | [3][4] | ||
| Rat | 16.9 mg/kg (oral) | 0.15 ± 0.01 | ~7-8 | 2.49 ± 0.10 | ~11 | [3][4] | ||
| Human | 20 mg (oral) | 0.045 ± 0.007 | ~1 and ~4-5 | 0.092 ± 0.068 | - | [5] | ||
| Human | 60 mg (oral) | 0.067 ± 0.011 | ~1 and ~4-5 | 0.323 ± 0.160 | - | [5] | ||
| Human | 180 mg (oral) | 0.133 ± 0.023 | ~1 and ~4-5 | 0.863 ± 0.388 | - | [5] | ||
| Cardamonin | Anticancer, Anti-inflammatory | - | - | - | - | - | Poor | [6] |
| Butein | Anticancer, Anti-inflammatory | Rat | Oral | - | - | - | 20% (of dose excreted in bile) | [7] |
| Antimalarial Derivative 1 | Antimalarial | Rabbit | 3.84 mg/kg (IP) | 1.96 ± 0.46 | 0.33 ± 0.05 | 2.94 ± 0.83 | - | |
| Antimalarial Derivative 2 | Antimalarial | Rabbit | 4.85 mg/kg (oral) | 69.89 ± 5.49 | 3.4 ± 0.79 | 3755.16 ± 738.71 | - | |
| Antimalarial Derivative 3 | Antimalarial | Rabbit | 3.64 mg/kg (oral) | 3.74 ± 1.64 | 2.83 ± 0.87 | 14.16 ± 3.78 | Very Low |
Abbreviations: Cmax, Maximum plasma concentration; Tmax, Time to reach maximum plasma concentration; AUC, Area under the plasma concentration-time curve; IP, Intraperitoneal.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the pharmacokinetic evaluation of chalcone derivatives.
In Vivo Pharmacokinetic Study in Animal Models
This protocol outlines the general procedure for determining the pharmacokinetic profile of a chalcone derivative in a rodent model.
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: The chalcone derivative is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: The compound is suspended in a vehicle like 0.5% methylcellulose (B11928114) in water and administered via oral gavage.
-
-
Blood Sampling:
-
Serial blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood is collected in tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
The plasma supernatant is carefully collected and stored at -80°C until analysis.
-
-
Bioanalysis: The concentration of the chalcone derivative in the plasma samples is quantified using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis:
Quantification of Chalcone Derivatives in Plasma by RP-HPLC
This protocol describes a general method for the quantitative analysis of chalcone derivatives in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add a precipitating agent such as acetonitrile, often containing an internal standard.
-
Vortex the mixture to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is used.
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and water or a buffer solution is used. The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The eluent is monitored at a wavelength where the chalcone derivative exhibits maximum absorbance, often in the range of 310-370 nm.
-
-
Calibration and Quantification:
-
A calibration curve is constructed by analyzing standard solutions of the chalcone derivative at known concentrations.
-
The concentration of the chalcone derivative in the plasma samples is determined by comparing its peak area to the calibration curve.
-
Signaling Pathways and Experimental Workflows
To understand the pharmacological effects of chalcone derivatives, it is essential to visualize the cellular signaling pathways they modulate. Furthermore, a clear representation of the experimental workflow for pharmacokinetic analysis aids in the comprehension and design of such studies.
Chalcone derivatives exert their biological effects by interacting with various intracellular signaling pathways. The diagrams below illustrate two key pathways, the NF-κB and JAK-STAT pathways, which are often targeted by these compounds.
References
- 1. Frontiers | Role of Licochalcone A in Potential Pharmacological Therapy: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of xanthohumol and metabolites in rats after oral and intravenous administration [agris.fao.org]
- 5. Human pharmacokinetics of xanthohumol, an anti-hyperglycemic flavonoid from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of cardamonin, a multitargeted nutraceutical in the prevention and treatment of chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and excretion of butein, 2',3,4-trihydroxychalcone, 3-O-methylbutein, 4-O-methylbutein and 2',4',4-trihydroxychalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. allucent.com [allucent.com]
- 9. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mathworks.com [mathworks.com]
- 11. quantics.co.uk [quantics.co.uk]
- 12. taylorfrancis.com [taylorfrancis.com]
A Meta-Analysis of the Biological Activities of Fluorinated Chalcones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into the chalcone (B49325) scaffold has been a pivotal strategy in medicinal chemistry, often leading to compounds with enhanced biological activities. This guide provides a meta-analysis of published studies on fluorinated chalcones, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from various studies are summarized in structured tables, and detailed experimental protocols for key biological assays are provided to support further research and development.
Anticancer Activity of Fluorinated Chalcones
Fluorinated chalcones have demonstrated significant cytotoxic effects against a range of cancer cell lines. The incorporation of fluorine atoms can enhance the lipophilicity and metabolic stability of the chalcone backbone, contributing to improved anticancer potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated chalcones against different cancer cell lines.
Table 1: Anticancer Activity of Fluorinated Chalcones (IC50 values in µM)
| Compound/Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated chalcone 16 | Human pancreatic BxPC-3 | 18.67 | [1] |
| Fluorinated chalcone 16 | Human breast cancer BT-20 | 26.43 | [1] |
| Chalcone-pyrazole hybrid 31 | Hepatocellular carcinoma (HCC) | 0.5–4.8 | [1] |
| Chalcone–tetrazole hybrid 32 | Colon HCT116, Prostate PC-3, Breast MCF-7 | 0.6–3.7 (µg/mL) | [1] |
| Chalcone–indole hybrid 42 | HepG2, SMMC-7221, PC-3, A549, K562, HCT116, SKOV3, MCF-7 | 0.23–1.8 | [1] |
| Chalconoid 2a | HepG2 | 67.51 ± 2.26 | [2] |
| α-Fluorinated chalcone 4c | Various (5 cancer cell lines) | 0.025–0.254 | [3] |
| Fluorinated chalcone 8 | Various human tumor cells | Potent antiproliferative effects | [4] |
| Fluorinated chalcone 9 | Various human tumor cells | Potent antiproliferative effects | [4] |
| Fluorinated chalcone 12 | Various human tumor cells | Potent antiproliferative effects | [4] |
| Fluorinated chalcone 45 | Various human tumor cells | Potent antiproliferative effects | [4] |
| Fluorinated chalcone 46 | Various human tumor cells | Potent antiproliferative effects | [4] |
| Fluorinated chalcone 48 | Various human tumor cells | Potent antiproliferative effects | [4] |
Antimicrobial Activity of Fluorinated Chalcones
The antimicrobial properties of chalcones are often potentiated by the presence of fluorine atoms. These compounds have shown efficacy against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial activity, and the data for several fluorinated chalcones are presented below.
Table 2: Antimicrobial Activity of Fluorinated Chalcones (MIC values in µg/mL)
| Compound/Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated chalcone 4 | Methicillin-resistant S. aureus (MRSA) | 25–50 | [5] |
| Fluorinated chalcone 5 | Methicillin-resistant S. aureus (MRSA) | 25–50 | [5] |
| Fluorinated chalcone 8 | Methicillin-resistant S. aureus (MRSA) | 25–50 | [5] |
| Fluorinated chalcone 8 | P. aeruginosa | 50 | [5] |
| Fluorinated chalcone 4 | C. ulcerans | 50 | [5] |
| Fluorinated chalcone 5 | C. ulcerans | 50 | [5] |
| Fluorinated chalcone 8 | C. ulcerans | 50 | [5] |
| Trifluoromethyl-substituted chalcone 13 | S. aureus | 15.6 | [6] |
| Trifluoromethyl-substituted chalcone 14 | S. aureus | 7.81 | [6] |
| Trifluoromethyl-substituted chalcone 13 | C. parapsilosis | 15.6-31.25 (mg/mL) | [6] |
| Trifluoromethoxy-substituted chalcone A3/B3 | Various bacteria and fungi | Potent activity | [7] |
Anti-inflammatory Activity of Fluorinated Chalcones
Fluorinated chalcones have been investigated for their anti-inflammatory effects, often mediated through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.
Table 3: Anti-inflammatory Activity of Fluorinated Chalcones
| Compound/Chalcone Derivative | Model/Assay | Observed Effect | Reference |
| 4'-fluoro-2'-hydroxychalcone derivative 5d | Carrageenan-induced paw edema in rats | 54–62% inhibition | [8] |
| Dihydropyrazole derivative of 5d (6d) | Carrageenan-induced paw edema in rats | 64–74% inhibition | [8] |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Cotton pellet-induced granuloma in rats | Comparable to dexamethasone | [9] |
Signaling Pathways and Experimental Workflows
The biological activities of fluorinated chalcones are often attributed to their interaction with specific cellular signaling pathways. The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a common mechanism for the anti-inflammatory and anticancer effects of chalcones.
Caption: Inhibition of the NF-κB signaling pathway by fluorinated chalcones.
The diagram above illustrates how inflammatory stimuli typically activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Fluorinated chalcones can interfere with this pathway at multiple points, including the inhibition of the IKK complex, the proteasome, and the nuclear translocation of NF-κB.[6][10][11][12][13]
Experimental Protocols
Synthesis of Fluorinated Chalcones (Claisen-Schmidt Condensation)
A common method for synthesizing chalcones is the Claisen-Schmidt condensation.[14]
-
Reactants: An appropriately substituted fluorinated acetophenone (B1666503) and a substituted benzaldehyde (B42025) are used as starting materials.
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent such as ethanol. A base, commonly sodium hydroxide (B78521) or potassium hydroxide, is used as a catalyst.
-
Procedure: a. Dissolve the fluorinated acetophenone and benzaldehyde in ethanol. b. Add an aqueous solution of the base catalyst dropwise to the reaction mixture while stirring, maintaining the temperature at around 20-25°C. c. Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid. e. The precipitated solid (the fluorinated chalcone) is filtered, washed with water until neutral, and then dried. f. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][8][15][16]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated chalcone derivatives (typically in a range from 0.1 to 100 µM) and incubated for another 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][14][17]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Compound: The fluorinated chalcone is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)
This in vivo model is widely used to evaluate the anti-inflammatory activity of compounds.[9][18][19][20]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the fluorinated chalcone. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of the NF-κB pathway.[5][10][21][22][23]
-
Cell Lysis and Protein Quantification: Cells (e.g., macrophages stimulated with LPS) are treated with the fluorinated chalcone and then lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
References
- 1. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones [mdpi.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 5. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. anjs.edu.iq [anjs.edu.iq]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajgreenchem.com [ajgreenchem.com]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 22. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 2-Trifluoromethyl-2'-methoxychalcone (CAS No. 1309371-03-6), a potent Nrf2 activator used in preclinical research. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Crucial Safety Notice: The product information for this compound explicitly states that the material should be considered hazardous.[1] All users must review the complete Safety Data Sheet (SDS) provided by the supplier to their institution before handling or disposing of this compound.[1] The following procedures are based on general best practices for chemical waste disposal and should be supplemented by the specific instructions in the official SDS.
Summary of Key Information
The following table summarizes the available data for this compound.
| Property | Value | Source |
| CAS Number | 1309371-03-6 | Cayman Chemical |
| Molecular Formula | C₁₇H₁₃F₃O₂ | Cayman Chemical |
| Formulation | A 10 mg/ml solution in methyl acetate (B1210297) | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥ 2 years | [1][2] |
| Known Hazards | To be considered hazardous.[1] SDS for similar compounds indicate potential for being toxic if swallowed, causing skin irritation, and causing serious eye irritation. | [3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound, which is often supplied in a methyl acetate solution, requires careful adherence to safety protocols and institutional and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.
2. Waste Collection:
-
Do not dispose of this compound or its solutions down the drain.
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with organic solvents.
-
If the compound is in a solid form, avoid creating dust.
3. Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the solvent (e.g., "in Methyl Acetate"), and any known hazard classifications.
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
5. Spill and Contamination Cleanup:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the absorbent material and any contaminated items (e.g., paper towels) in the designated hazardous waste container.
-
Wash the spill area thoroughly.
-
Report any major spills to your EHS department immediately.
6. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected as hazardous waste.
-
Follow your institution's guidelines for the disposal of rinsed chemical containers.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: General workflow for the safe disposal of this compound.
This guide is intended to supplement, not replace, the official Safety Data Sheet and your institution's specific waste disposal protocols. Always prioritize safety and regulatory compliance when handling and disposing of laboratory chemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
